Technical Documentation Center

1-(2,4-Dichlorobenzoyl)-3-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine
  • CAS: 1240575-04-5

Core Science & Biosynthesis

Foundational

1-(2,4-Dichlorobenzoyl)-3-methylpiperazine CAS number and identifiers

An In-Depth Technical Guide: 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine – Identifiers, Synthesis, and Pharmacological Applications Executive Summary In contemporary medicinal chemistry, aryl piperazines and benzoylpipera...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine – Identifiers, Synthesis, and Pharmacological Applications

Executive Summary

In contemporary medicinal chemistry, aryl piperazines and benzoylpiperazines serve as privileged scaffolds for the development of central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) ligands. Specifically, 1-(2,4-dichlorobenzoyl)-3-methylpiperazine (CAS: 1240575-04-5) has emerged as a critical secondary amine building block [1]. Its unique structural topology—combining a lipophilic, electron-withdrawing 2,4-dichlorophenyl moiety with a sterically constrained 3-methylpiperazine ring—makes it an ideal precursor for synthesizing complex neuroprotective agents, including 1,2,4-thiadiazole derivatives targeting α -synucleinopathies [3].

This whitepaper provides a comprehensive technical analysis of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine, detailing its chemical identifiers, the mechanistic causality behind its regioselective synthesis, and its downstream pharmacological utility.

Chemical Identity & Structural Parameters

Accurate molecular identification is the bedrock of reproducible drug development. The structural parameters and physicochemical properties of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine are summarized below [1].

Table 1: Primary Chemical Identifiers

Identifier TypeValue
IUPAC Name (2,4-Dichlorophenyl)(3-methylpiperazin-1-yl)methanone
CAS Registry Number 1240575-04-5
PubChem CID 65419196
Canonical SMILES CC1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
InChIKey GHDMKBVOMMNOMM-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₄Cl₂N₂O
Molecular Weight 273.16 g/mol
Exact Mass 272.048 Da
Topological Polar Surface Area (TPSA) 32.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 2

Regioselective Synthesis & Experimental Protocols

Mechanistic Insight: The Regioselectivity Challenge

The synthesis of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine relies on the mono-acylation of 2-methylpiperazine. A critical challenge in this workflow is preventing di-acylation while ensuring the acyl group attaches to the correct nitrogen.

2-Methylpiperazine contains two secondary amines: N1 (adjacent to the methyl group) and N4 (unhindered). The steric bulk of the methyl group at the C2 position significantly reduces the nucleophilicity of the adjacent N1 amine [2]. By strictly controlling the reaction temperature and stoichiometry, the highly electrophilic 2,4-dichlorobenzoyl chloride selectively attacks the less hindered N4 equatorial nitrogen. Following IUPAC nomenclature rules, the acylated nitrogen becomes position 1 in the final product, yielding 1-aroyl-3-methylpiperazine [2].

Synthesis A 2-Methylpiperazine (Sterically hindered N1, Accessible N4) C Tetrahedral Intermediate A->C Nucleophilic Attack (Regioselective) B 2,4-Dichlorobenzoyl Chloride B->C Acyl Donor D 1-(2,4-Dichlorobenzoyl)- 3-methylpiperazine C->D HCl Elimination (via DIPEA)

Regioselective synthesis workflow of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine.

Self-Validating Experimental Protocol

To achieve >95% regioselectivity, execute the following validated methodology:

  • Preparation & Stoichiometry : Dissolve 2-methylpiperazine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: A slight excess of the diamine ensures complete consumption of the acyl chloride and minimizes the statistical probability of di-acylation. Anhydrous conditions prevent the competitive hydrolysis of the acyl chloride.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the unreacted piperazine, which would otherwise halt the reaction prematurely.

  • Kinetic Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the thermal energy increases kinetic selectivity, ensuring the acyl chloride strictly attacks the less sterically hindered nitrogen.

  • Acylation : Introduce 2,4-dichlorobenzoyl chloride (1.0 eq) diluted in DCM dropwise over 30 minutes.

  • Validation & Monitoring : Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Validation: The complete disappearance of the UV-active acyl chloride spot and the appearance of a new, lower Rf​ spot (due to the polar secondary amine) inherently validates the conversion.

  • Workup & Purification : Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (gradient elution DCM to DCM:MeOH 95:5) to isolate the pure target compound.

Pharmacological Relevance: α -Synuclein & Neurodegeneration

1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is not merely an end-product; it is a vital nucleophilic precursor. The free secondary amine (N4 in the final product) can undergo further substitution (e.g., nucleophilic aromatic substitution or sulfonylation) to generate complex pharmacophores.

A prominent application of this scaffold is in the synthesis of 1,2,4-thiadiazole derivatives , which are patented for the treatment of neurodegenerative diseases such as Parkinson's disease and diffuse Lewy body disease [3]. In established translational models, mitochondrial complex 1 inhibitors (like MPTP or paraquat) trigger severe oxidative stress and mitochondrial dysfunction, which subsequently catalyzes the toxic aggregation of α -synuclein [4]. Thiadiazole derivatives synthesized from benzoylpiperazine precursors have demonstrated the ability to inhibit α -synuclein-mediated toxicity, thereby protecting dopaminergic neurons from degeneration [3].

Pathway Tox Mitochondrial Complex 1 Inhibitors (MPTP/Paraquat) Mito Mitochondrial Dysfunction & ROS Generation Tox->Mito Inhibits aSyn Alpha-Synuclein Aggregation & Toxicity Mito->aSyn Triggers Protect Dopaminergic Neuron Survival aSyn->Protect Impairs Drug Thiadiazole Derivatives (from Piperazine Precursor) Drug->aSyn Inhibits Aggregation Drug->Protect Restores Function

Pharmacological pathway of thiadiazole derivatives inhibiting alpha-synuclein toxicity.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized 1-(2,4-dichlorobenzoyl)-3-methylpiperazine before downstream application, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃) : The spectrum must exhibit a characteristic methyl doublet at δ 1.0–1.2 ppm. The piperazine ring protons ( δ 2.5–4.5 ppm) will present as complex multiplets exhibiting rotameric broadening—a direct consequence of the restricted rotation around the tertiary amide bond. The 2,4-dichlorophenyl aromatic protons will appear as distinct signals between δ 7.2–7.5 ppm.

  • LC-MS (ESI+) : A precise [M+H]+ peak at m/z 273.0 is required. Crucially, the mass spectrum must display the characteristic isotopic pattern for a molecule containing two chlorine atoms, presenting peaks at 273, 275, and 277 in an approximate 9:6:1 intensity ratio.

  • HPLC : Purity must exceed 97% (UV detection at 254 nm) to prevent unreacted 2-methylpiperazine from causing symmetric diamide impurities in subsequent synthetic steps.

References

  • Google Patents. "CA2641453C - Thiadiazole derivatives for the treatment of neuro degenerative diseases." Google Patents.
  • National Center for Biotechnology Information (NCBI). "The Molecular Mechanisms of the Relationship between Insulin Resistance and Parkinson's Disease Pathogenesis." PMC. Available at:[Link]

Exploratory

Strategic Utilization of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine in Modern Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the rapid generation of high-quality lead compounds relies heavily on the strategic selection of privileged scaffolds. 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid generation of high-quality lead compounds relies heavily on the strategic selection of privileged scaffolds. 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine (CAS 1240575-04-5)[1] has emerged as a highly versatile, stereochemically rich building block. By coupling the conformational rigidity and tunable basicity of a 3-methylpiperazine core with the lipophilic, halogen-bonding potential of a 2,4-dichlorobenzoyl moiety, this intermediate provides an ideal starting point for library enumeration. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its pre-organized geometry and its ability to serve as a divergent hub for synthesizing therapeutics ranging from central nervous system (CNS) modulators to direct-acting antivirals.

Structural and Physicochemical Profiling

To leverage this building block effectively, one must understand the causality behind its structural components and how they dictate target engagement.

The 2,4-Dichlorobenzoyl Shield

The 2,4-dichlorobenzoyl group is not merely a lipophilic appendage; it is a precisely engineered structural shield. The ortho-chlorine atom forces the benzoyl ring out of coplanarity with the amide bond due to severe steric clash. This restricts rotation and locks the dihedral angle, pre-organizing the molecule to fit into tight, hydrophobic protein pockets with a minimal entropic penalty upon binding. Furthermore, the para-chlorine atom acts as a highly directional vector for halogen bonding—a non-covalent interaction increasingly exploited to enhance target residence time.

The 3-Methylpiperazine Core

The piperazine heterocycle comprises a saturated six-membered ring with two nitrogen atoms, conferring conformational flexibility and tunable basicity essential to its function[2]. The introduction of a methyl group at the C3 position introduces chirality and creates a significant steric bias. In physiological environments, the 3-methyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. This effectively "locks" the piperazine ring into a predominant chair conformation. Additionally, this methyl group sterically shields the adjacent carbon from cytochrome P450-mediated oxidation, significantly improving the metabolic stability of the resulting drug candidates.

Pharmacophore Target Target Protein Pocket DCB 2,4-Dichlorobenzoyl (Lipophilic Shield) DCB->Target Halogen Bonding & Pi-Pi Stacking Piperazine Piperazine Core (H-Bonding/Basic Center) DCB->Piperazine Amide Bond Piperazine->Target Cation-Pi & H-Bonding Methyl 3-Methyl Group (Conformational Lock) Piperazine->Methyl C-C Bond N4 N4-Substituent (Diversity Vector) Piperazine->N4 N-R Bond Methyl->Target Steric Fit N4->Target Solvent Channel Interactions

Pharmacophore mapping of the 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine scaffold.

Physicochemical Data

A quantitative analysis of the scaffold reveals its suitability for lead-oriented synthesis. The properties below demonstrate why this intermediate is highly prized for generating orally bioavailable candidates.

Table 1: Physicochemical and Predictive ADME Properties [1]

PropertyValueMedicinal Chemistry Implication
Molecular Weight 273.16 g/mol Optimal for fragment-based or lead-oriented synthesis (LE > 0.3).
cLogP (Predicted) ~2.6Favorable lipophilicity for oral bioavailability and CNS penetration.
Topological Polar Surface Area 20.3 ŲExcellent membrane permeability; allows addition of polar groups at N4.
Hydrogen Bond Donors 1 (N4-H)Provides an anchor for functionalization or target interaction.
Hydrogen Bond Acceptors 2 (N, O)Facilitates interactions with kinase hinge regions or protease backbones.
Rotatable Bonds 2Low conformational flexibility minimizes entropic penalty upon binding.

Medicinal Chemistry Applications

Antiviral Agents: Protease Inhibition

Recent crystallographic studies have highlighted the utility of trisubstituted piperazine derivatives featuring a 2,4-dichlorobenzoyl moiety as potent, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro)[3]. In these architectures, the 2,4-dichlorobenzoyl group efficiently occupies the S2 or S3 hydrophobic subpockets of the protease. The rigid piperazine core acts as a central spacer, projecting the N4-substituent directly into the S1' pocket or solvent-exposed regions, thereby disrupting viral replication machinery without the toxicity liabilities associated with covalent peptidomimetics[3].

CNS Therapeutics: GPCR Modulation

Piperazine derivatives represent a versatile class of compounds with broad therapeutic potential, heavily influencing cellular transport processes and modulating neurotransmitter transporters such as those for serotonin and dopamine[4]. The 1-(2,4-dichlorobenzoyl)-3-methylpiperazine building block allows for rapid diversification at the N4 position. By appending various aryl or heteroaryl groups, medicinal chemists can fine-tune blood-brain barrier (BBB) penetrance and dial in specific receptor subtype selectivity (e.g., 5-HT1A vs. D2 receptor affinity).

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and subsequent functionalization of this privileged scaffold.

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine via regioselective mono-acylation. Reagents: 2-Methylpiperazine (3.0 eq), 2,4-Dichlorobenzoyl chloride (1.0 eq)[5], Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve 2-methylpiperazine in anhydrous DCM and cool to 0°C under a nitrogen atmosphere. Causality: An excess of the diamine is used to statistically favor mono-acylation. Cooling to 0°C controls the exothermic nature of the reaction with 2,4-dichlorobenzoyl chloride, a highly reactive acylating agent[5], preventing thermal degradation and improving regioselectivity.

  • Acylation: Slowly add a solution of 2,4-dichlorobenzoyl chloride in DCM dropwise over 30 minutes. Causality: Dropwise addition maintains a low local concentration of the electrophile. The less sterically hindered N1 position (relative to the methyl group at C3) reacts preferentially, suppressing the formation of bis-acylated byproducts.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, and wash with brine. Dry over anhydrous Na2SO4 and concentrate. Causality: Mild basic quenching neutralizes the HCl byproduct without risking the hydrolysis of the newly formed amide bond.

Protocol B: N4-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Functionalize the secondary amine at N4 to generate diverse target libraries. Reagents: 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine (1.0 eq), Aryl bromide (1.1 eq), Pd2(dba)3 (0.02 eq), t-BuBrettPhos (0.04 eq), NaOtBu (1.5 eq), Anhydrous Toluene.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd2(dba)3 and t-BuBrettPhos. Causality: The 3-methyl group creates significant steric hindrance at the adjacent N4 position. t-BuBrettPhos is explicitly selected because its bulky, electron-rich structure accelerates reductive elimination, overcoming the steric barrier of the substituted piperazine to prevent dead-end palladium complexes.

  • Reagent Addition: Add the aryl bromide, the piperazine building block, and NaOtBu. Causality: NaOtBu is a strong base necessary to deprotonate the secondary amine. If the aryl bromide contains base-sensitive functional groups (e.g., esters), weaker bases like Cs2CO3 must be substituted to prevent side reactions.

  • Reaction Execution: Add anhydrous toluene (0.2 M). Seal the flask, remove from the glovebox, and heat at 90°C for 12 hours. Causality: Toluene provides a high-boiling, non-polar environment that stabilizes the catalytic cycle intermediates and promotes the desired cross-coupling over β-hydride elimination.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate and purify via flash chromatography. Causality: Celite filtration effectively removes palladium black and inorganic salts prior to silica gel loading, preventing column clogging and chromatographic streaking.

SyntheticWorkflow Start 1-(2,4-Dichlorobenzoyl) -3-methylpiperazine Path1 N-Arylation (Buchwald-Hartwig) Start->Path1 Ar-X, Pd-cat Path2 Amide Coupling (HATU/DIPEA) Start->Path2 R-COOH Path3 Reductive Amination (NaBH(OAc)3) Start->Path3 R-CHO Prod1 Aryl-Piperazine (CNS/Oncology) Path1->Prod1 Prod2 Bis-Amide (Antiviral) Path2->Prod2 Prod3 Alkyl-Piperazine (Antibacterial) Path3->Prod3

Synthetic functionalization pathways for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

Sources

Foundational

Strategic Utility of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine in Advanced Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of intermediate scaffolds dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of intermediate scaffolds dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine (DCBMP) has emerged as a privileged building block. By combining the metabolic stability of a di-halogenated phenyl ring with the conformational rigidity of a substituted piperazine, DCBMP serves as a highly versatile precursor for developing complex therapeutics, ranging from central nervous system (CNS) modulators to advanced kinase inhibitors.

As an Application Scientist, I approach DCBMP not merely as a chemical commodity, but as a highly engineered structural vector. This whitepaper deconstructs the structural rationale, regioselective synthesis, and pharmacological applications of DCBMP, providing a comprehensive guide for drug development professionals.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of DCBMP lies in its bipartite structure, which solves several common hurdles in drug design:

  • The 2,4-Dichlorobenzoyl Moiety: The inclusion of chlorine atoms at the ortho and para positions serves a dual purpose. First, it blocks primary sites of Cytochrome P450 (CYP) mediated oxidation, significantly extending the metabolic half-life of downstream APIs. Second, the ortho-chlorine atom creates severe steric clash with the carbonyl oxygen, forcing the amide bond out of coplanarity with the phenyl ring. This locks the molecule into a specific 3D trajectory. Furthermore, crystallographic database surveys of related 2,4-dichlorobenzoyl piperazines reveal that these structures often lack traditional hydrogen bonds, relying instead on highly specific halogen bonding and steric conformation to drive supramolecular target assembly[1].

  • The 3-Methylpiperazine Core: Unsubstituted piperazines rapidly interconvert between chair conformations, incurring an entropic penalty upon binding to a target receptor. The introduction of a methyl group at the C3 position restricts this ring-flipping, favoring a single, lower-energy chair conformation. Additionally, the secondary amine provides a highly reactive, single-site handle for further functionalization (e.g., Buchwald-Hartwig coupling or reductive amination).

Table 1: Physicochemical Profile of DCBMP
PropertyValuePharmacological Significance
CAS Number 1240575-04-5Unique identifier for the exact 3-methyl regioisomer[2].
Molecular Weight 273.16 g/mol Highly lead-like; leaves ample MW budget (<500 Da) for API elaboration[2].
Formula C12H14Cl2N2OOptimal balance of lipophilic (aromatic) and hydrophilic features[2].
H-Bond Donors 1Single secondary amine allows for targeted, single-site derivatization.
H-Bond Acceptors 2Low HBA count favors blood-brain barrier (BBB) penetration if required.
Predicted LogP ~2.4Ideal lipophilicity for membrane permeability without excessive hydrophobic trapping.

Regioselective Synthesis & Experimental Protocol

The synthesis of DCBMP requires precise regiocontrol. The starting material, 2-methylpiperazine, possesses two secondary amines. Acylation must be directed exclusively to the less hindered nitrogen to yield the desired 1-acyl-3-methylpiperazine architecture.

Synthesis_Workflow SM1 2-Methylpiperazine Cond DCM, Et3N, 0°C to RT Regioselective Acylation SM1->Cond SM2 2,4-Dichlorobenzoyl Chloride SM2->Cond Intermediate 1-(2,4-Dichlorobenzoyl)- 3-methylpiperazine (Crude) Cond->Intermediate Purif Acid-Base Extraction & Crystallization Intermediate->Purif Product Purified DCBMP API Building Block Purif->Product

Figure 1: Regioselective synthesis workflow for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

Step-by-Step Methodology: Regioselective Acylation
  • Causality: N1 of 2-methylpiperazine is sterically hindered by the adjacent C2-methyl group, while N4 is unhindered. By maintaining low temperatures (0 °C) and strict stoichiometric control (limiting the electrophile), acylation is kinetically driven to the N4 position.

Step 1: Reagent Preparation & Inertion Dissolve 2-methylpiperazine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) (10 mL/g of amine). Purge the reaction vessel with dry Nitrogen ( N2​ ) and cool the mixture to 0 °C using an ice-water bath. Rationale: The slight excess of amine acts as a competitive buffer against di-acylation, while N2​ prevents the hydrolysis of the incoming acid chloride.

Step 2: Controlled Electrophilic Addition Dissolve 2,4-dichlorobenzoyl chloride (1.0 equivalent) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 45 minutes via an addition funnel. Rationale: Dropwise addition ensures the local concentration of the highly reactive acid chloride remains low, preventing it from overpowering the steric hindrance and reacting with the protected N1 position.

Step 3: Reaction Maturation Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the system to warm to room temperature (20-25 °C) for an additional 3 hours. Monitor completion via TLC (DCM:MeOH 9:1, Ninhydrin stain).

Step 4: Quench & Phase Separation Quench the reaction by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ). Transfer to a separatory funnel and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure. Rationale: The mild base neutralizes the triethylamine hydrochloride byproduct, partitioning the salts into the aqueous phase while retaining the lipophilic DCBMP in the organic phase.

Step 5: Self-Validating Quality Control (QC) To ensure the protocol has functioned as a self-validating system, analyze the crude product via 1H -NMR and LC-MS. Validation Metric: LC-MS must show a primary peak at m/z 273.1 [M+H]+ . In the 1H -NMR spectrum, the signals for the protons adjacent to the acylated nitrogen will shift significantly downfield (~3.5-4.0 ppm) compared to the free amine protons. The persistence of the methyl doublet (~1.0 ppm) without complex splitting confirms that the adjacent N1 position remains unacylated.

Pharmacological Applications & Mechanistic Pathways

Once synthesized, the free secondary amine of DCBMP is coupled to various pharmacophores. A prominent modern application of 2,4-dichlorobenzoyl piperazine derivatives is their use as inhibitors of Inositol Hexakisphosphate Kinase (IP6K) [3].

IP6K is a critical metabolic enzyme that phosphorylates IP6 to generate 5-diphosphoinositol pentakisphosphate (5-IP7). Elevated levels of 5-IP7 allosterically inhibit Akt (Protein Kinase B) signaling, leading to insulin resistance, metabolic dysfunction, and cellular apoptosis. By utilizing DCBMP as a core scaffold, researchers have developed potent IP6K inhibitors that block the formation of 5-IP7, thereby restoring Akt signaling and metabolic homeostasis[3].

IP6K_Pathway IP6 Inositol Hexakisphosphate (IP6) IP6K IP6 Kinase (IP6K) IP6->IP6K Substrate IP7 5-Diphosphoinositol Pentakisphosphate (5-IP7) IP6K->IP7 Phosphorylation Akt Akt / PKB Signaling IP7->Akt Inhibits Metabolism Metabolic Homeostasis & Insulin Sensitivity Akt->Metabolism Promotes Inhibitor DCBMP-Derived Inhibitor Inhibitor->IP6K Blocks

Figure 2: IP6K signaling pathway modulated by DCBMP-derived pharmaceutical inhibitors.

The conformational rigidity provided by the 3-methyl group on the DCBMP scaffold is critical here; it ensures that the appended pharmacophore is projected directly into the ATP-binding pocket of IP6K, while the lipophilic 2,4-dichlorobenzoyl group anchors the molecule in the adjacent hydrophobic cleft.

Conclusion

1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is far more than a simple chemical intermediate; it is a meticulously designed vector that imparts metabolic stability, conformational rigidity, and precise spatial geometry to downstream therapeutics. By mastering its regioselective synthesis and understanding its structural impact, drug development professionals can leverage DCBMP to unlock challenging pharmacological targets, from complex kinase networks to CNS receptors.

References

  • Title: MOLPORT-009-018-040 1240575-04-5 wiki (1-(2,4-dichlorobenzoyl)-3-methylpiperazine)
  • Title: WO2022125524A1 - Compounds for inhibiting inositol hexakisphosphate kinase (ip6k)
  • Title: Six 1-aroyl-4-(4-methoxyphenyl)

Sources

Exploratory

Thermodynamic Properties of Benzoyl Methylpiperazine Derivatives: Gas-Phase Kinetics and Solution-Phase Profiling

Executive Summary Benzoyl methylpiperazine derivatives (BMPDs) occupy a critical intersection in modern chemical sciences, serving as highly versatile active pharmaceutical ingredient (API) intermediates and robust analo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoyl methylpiperazine derivatives (BMPDs) occupy a critical intersection in modern chemical sciences, serving as highly versatile active pharmaceutical ingredient (API) intermediates and robust analogs for advanced CO₂ capture solvents. Understanding their thermodynamic properties—both in the isolated gas phase and in complex solution mixtures—is paramount for predicting their reactivity, stability, and interaction profiles.

This whitepaper provides an in-depth technical analysis of the thermodynamic behaviors of BMPDs. By synthesizing gas-phase fragmentation kinetics (via mass spectrometry) with solution-phase equilibrium data (pKa, enthalpy, and excess molar volumes), this guide equips researchers with the mechanistic insights and self-validating experimental protocols necessary to optimize the development of piperazine-based compounds.

Gas-Phase Thermodynamics: Fragmentation and Hydride Transfer

The gas-phase behavior of protonated 1-benzoyl-4-methylpiperazine provides a pristine environment to study intrinsic thermodynamic stabilities without the masking effects of solvent interactions. In electrospray ionization tandem mass spectrometry (ESI-MS/MS), the energy imparted during collision-induced dissociation (CID) forces the molecule down specific thermodynamic pathways.

The Competing Pathways of Protonated 1-Benzoyl-4-methylpiperazine

When 1-benzoyl-4-methylpiperazine is protonated, the charge typically localizes on the more basic tertiary amine of the piperazine ring. Upon activation, the dominant fragmentation pathway is the cleavage of the amide bond , yielding a benzoyl cation and a neutral methylpiperazine molecule [1].

However, a secondary, thermodynamically fascinating pathway occurs: the loss of benzaldehyde (106 Da) .

The Causality of Hydride Transfer: Why does the loss of benzaldehyde occur instead of a simple stepwise loss of benzene and carbon monoxide? The cleavage of the amide bond generates an intermediate "ion-neutral complex" where the benzoyl cation and the neutral methylpiperazine remain electrostatically bound. Within this complex, the benzoyl cation acts as a potent hydride acceptor. Because 1-methylpiperazine is an excellent hydride donor (due to the stability of the resulting iminium cation), an intra-complex hydride transfer is thermodynamically permitted and energetically favorable [1]. This concerted transfer yields benzaldehyde and a stable iminium cation.

G A Protonated 1-Benzoyl-4-methylpiperazine [M+H]+ B Amide Bond Cleavage (Primary Pathway) A->B CID / Internal Energy C Benzoyl Cation + Neutral Amine (Ion-Neutral Complex) B->C D Direct Separation (Benzoyl Cation + Amine) C->D Dissociation E Intra-complex Hydride Transfer (Secondary Pathway) C->E Hydride Donor: 1-methylpiperazine F Benzaldehyde (Loss of 106 Da) + Iminium Cation E->F Benzoyl Cation acts as Hydride Acceptor

Caption: Gas-phase fragmentation of protonated 1-benzoyl-4-methylpiperazine via ion-neutral complex.

Solution-Phase Thermodynamics: Equilibrium and Volumetrics

In solution, the thermodynamic profile of the methylpiperazine core dictates its efficacy in both biological systems (drug bioavailability) and industrial applications (amine-based gas sweetening).

Protonation Thermodynamics (pKa, ΔH, ΔS)

The basicity of the piperazine nitrogens is highly temperature-dependent. Using 1-amino-4-methylpiperazine as a structural proxy for the core, studies show that the dissociation constants ( pKa​ ) decrease as temperature increases[2]. The protonation is an exothermic process (negative ΔH∘ ), driven by the formation of strong hydrogen bonds between the protonated amine and surrounding water molecules.

Volumetric Properties in Binary Mixtures

When N-methylpiperazine is mixed with non-polar solvents like methylcyclohexane or n-heptane, the system exhibits non-ideal thermodynamic behavior. Specifically, the Excess Molar Volume ( VmE​ ) is positive across the entire composition range [3].

The Causality of Positive Excess Volume: Why does the mixture expand? Pure N-methylpiperazine molecules self-associate through dipole-dipole interactions and weak hydrogen bonding. The introduction of a non-polar solvent like methylcyclohexane physically disrupts these self-associations. The energy required to break these interactions, combined with the less efficient packing of the dissimilar molecules, results in a net expansion of the liquid volume ( VmE​>0 ) [3].

Data Presentation

Table 1: Representative Thermodynamic Trends for Methylpiperazine Core Protonation (Data generalized from aqueous proxy models [2])

Temperature (K) pKa1​ (Tertiary N) ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) ΔS∘ (J/mol·K)
288.15~ 9.20~ 50.8-45.2~ 19.4
298.15~ 8.95~ 51.1-45.2~ 19.8
313.15~ 8.60~ 51.5-45.2~ 20.1
323.15~ 8.40~ 51.9-45.2~ 20.7

Table 2: Excess Molar Volume ( VmE​ ) of N-Methylpiperazine + Methylcyclohexane [3]

Mole Fraction ( x1​ )Temperature (K)Max VmE​ ( cm3/mol )Molecular Interaction Implication
0.0 to 1.0298.15+0.585Disruption of N-methylpiperazine self-association
0.0 to 1.0313.15+0.622Increased thermal agitation further hinders packing

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following self-validating workflows must be employed when profiling the thermodynamics of BMPDs.

Protocol A: Gas-Phase Hydride Transfer Energetics via ESI-MS/MS
  • Sample Preparation: Dissolve the benzoyl methylpiperazine derivative in a methanol/water mixture (1:1, v/v). Crucial Step: Add 0.1% formic acid. This ensures complete protonation of the basic piperazine nitrogen, forming the necessary [M+H]+ precursor ion for subsequent analysis.

  • ESI-MS/MS Injection: Introduce the sample via direct infusion (e.g., 5 µL/min) into a quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Collision-Induced Dissociation (CID): Isolate the [M+H]+ precursor ion in the quadrupole. Apply a collision energy ramp (10–30 eV) using nitrogen as the collision gas to induce fragmentation.

  • Mechanistic Validation (Deuterium Labeling): To prove that the 106 Da loss is a concerted hydride transfer (forming benzaldehyde) and not a stepwise loss of benzene and CO, synthesize a deuterium-labeled analog at the piperazine ring. A shift in the fragment mass confirms the origin of the transferred hydride [1].

  • Computational Correlation: Validate the observed mass spectra by calculating the activation energies of the competing pathways using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.

Protocol B: Solution-Phase pKa and Densimetry
  • Potentiometric Titration: Prepare a 0.01 M aqueous solution of the derivative. Titrate with standardized 0.1 M HCl using an automated potentiometric titrator. Crucial Step: Enclose the titration cell in a thermostated jacketed vessel (±0.1 K precision). Because pKa​ is highly temperature-dependent, precise thermal control is mandatory to accurately extract enthalpy and entropy via the van't Hoff equation [2].

  • Binary Mixture Preparation: Prepare binary mixtures of the derivative with organic solvents (e.g., methylcyclohexane) across the full mole fraction range ( x1​=0 to 1 ) using an analytical balance (precision ±0.0001 g). Degas all samples in an ultrasonic bath to prevent micro-bubbles from skewing density readings.

  • Densimetry: Inject the mixtures into a vibrating-tube densimeter. Calculate the excess molar volume ( VmE​ ) using the precise densities of the pure components and the mixture. Fit the resulting curve using the Redlich-Kister polynomial equation to model the non-ideal interactions [3].

Workflow cluster_gas Gas-Phase (Kinetics & Fragmentation) cluster_sol Solution-Phase (Equilibrium & Volumetrics) Start Thermodynamic Profiling Workflow MS1 ESI-MS/MS Analysis (0.1% Formic Acid) Start->MS1 Sol1 Jacketed Potentiometric Titration Start->Sol1 Sol3 Vibrating-Tube Densimetry Start->Sol3 MS2 Collision-Induced Dissociation (CID) MS1->MS2 MS3 Deuterium Labeling & DFT Validation MS2->MS3 Sol2 van't Hoff Equation (ΔH, ΔS, ΔG) Sol1->Sol2 Sol4 Redlich-Kister Correlation (VmE) Sol3->Sol4

Caption: Integrated experimental workflow for gas-phase and solution-phase thermodynamic profiling.

Conclusion

The thermodynamic profiling of benzoyl methylpiperazine derivatives requires a dual-faceted approach. Gas-phase studies reveal the intrinsic stability and unique intra-complex hydride transfer mechanisms driven by the benzoyl cation's electron affinity. Conversely, solution-phase volumetrics and pKa determinations highlight the profound impact of solvent interactions, hydrogen bonding, and molecular packing. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can accurately predict the physicochemical behavior of these critical molecular scaffolds.

References

  • Chai, Y., Shao, Y., Wang, L., & Wang, L. (2017). Loss of benzaldehyde in the fragmentation of protonated benzoylamines: Benzoyl cation as a hydride acceptor in the gas phase. Journal of Mass Spectrometry, 52(10), 664-671. URL:[Link]

  • Nguyen, W. H. C. H., & Henni, A. (2020). Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory. Journal of Chemical & Engineering Data, 65(5), 2280–2290. URL:[Link]

  • Yang, X., Xing, Y., Li, D., Guo, Y., & Fang, W. (2010). Volumetric and Viscous Properties at Several Temperatures for Binary Mixtures of N-Methylpiperazine with Methylcyclohexane or n-Heptane. Journal of Chemical & Engineering Data, 55(8), 2914-2916. URL:[Link]

Foundational

Topic: 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine in Neuroprotective Drug Discovery

An In-Depth Technical Guide for Researchers A Proposed Investigational Framework for a Novel Piperazine-Class Neuroprotective Agent This guide presents a comprehensive investigational framework for 1-(2,4-Dichlorobenzoyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

A Proposed Investigational Framework for a Novel Piperazine-Class Neuroprotective Agent

This guide presents a comprehensive investigational framework for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, hereafter designated DCMP, a novel compound with therapeutic potential in neurodegenerative diseases. The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, renowned for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1][2] Derivatives of piperazine have demonstrated a wide array of biological activities, including significant neuroprotective effects in preclinical models of Alzheimer's and Parkinson's disease.[3] These effects are often attributed to their ability to modulate key pathological pathways, such as neuroinflammation and oxidative stress.[4][5]

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-stage process beginning with the fundamental chemical synthesis and characterization of DCMP, progressing through rigorous in vitro screening to establish neuroprotective efficacy and elucidate its mechanism of action, and culminating in a proof-of-concept in vivo study. The experimental designs and protocols herein are grounded in established methodologies to ensure scientific integrity and reproducibility.

Part I: Synthesis and Characterization of DCMP

The foundational step in evaluating any novel chemical entity is to establish a reliable and scalable synthetic route, followed by unambiguous structural confirmation. This ensures the purity and identity of the compound used in all subsequent biological assays, which is critical for data integrity.

Proposed Synthetic Pathway

The proposed synthesis of DCMP involves a standard nucleophilic acyl substitution. This reaction couples 3-methylpiperazine with 2,4-dichlorobenzoyl chloride. This is a well-established method for creating N-benzoylpiperazine derivatives.[6][7]

Experimental Protocol: Synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine (DCMP)

  • Reaction Setup: To a solution of 3-methylpiperazine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (2.0 eq) as a base to neutralize the HCl byproduct.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 2,4-dichlorobenzoyl chloride (1.05 eq) in DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude residue using column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

  • Characterization: Confirm the structure and purity of the isolated DCMP using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A 3-Methylpiperazine + 2,4-Dichlorobenzoyl Chloride B Reaction in DCM (Base: Triethylamine, 0°C to RT) A->B C Crude DCMP B->C D Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) C->D E Column Chromatography D->E F Pure DCMP E->F G Structural Characterization (NMR, HRMS) F->G

Caption: Workflow for DCMP Synthesis and Characterization.

Part II: In Vitro Evaluation of Neuroprotective Potential

The objective of this phase is to determine if DCMP can protect neuronal cells from common pathological insults relevant to neurodegenerative diseases, namely oxidative stress, excitotoxicity, and inflammation.

Rationale for Model Selection
  • Neuronal Model: The human neuroblastoma SH-SY5Y cell line is a widely used and validated model for initial neurotoxicity and neuroprotection screening due to its human origin and ease of culture.[8]

  • Inflammation Model: The BV-2 murine microglial cell line is the standard for studying neuroinflammatory responses.[9] Microglia are the primary immune cells of the CNS, and their chronic activation is a hallmark of many neurodegenerative conditions.[10]

  • Insult Agents:

    • Hydrogen Peroxide (H₂O₂): Induces robust oxidative stress, a common final pathway of neuronal damage.

    • Lipopolysaccharide (LPS): A potent activator of microglia, used to model the neuroinflammatory cascade.[9]

Key Experimental Protocols

Protocol 2.1: Neuroprotection against Oxidative Stress (MTT Assay)

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of DCMP (e.g., 0.1 to 100 µM) for 2 hours.

  • Insult: Add H₂O₂ to a final concentration known to induce ~50% cell death and incubate for 24 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Protocol 2.2: Anti-inflammatory Activity in Microglia (Griess Assay & ELISA)

  • Cell Plating: Seed BV-2 cells in a 24-well plate.

  • Treatment: Pre-treat cells with DCMP for 1 hour, then stimulate with LPS (100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant. NO is a key inflammatory mediator produced by activated microglia.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in the supernatant using commercially available ELISA kits.[10]

Anticipated Data Summary

The results from these in vitro assays can be effectively summarized to compare the potency of DCMP across different conditions.

Assay TypeInsultCell LineEndpoint MeasuredAnticipated DCMP Result
NeuroprotectionH₂O₂SH-SY5YCell Viability (MTT)Dose-dependent increase in viability (EC₅₀)
Anti-inflammationLPSBV-2Nitric Oxide (Griess)Dose-dependent decrease in NO (IC₅₀)
Anti-inflammationLPSBV-2TNF-α Levels (ELISA)Dose-dependent decrease in TNF-α (IC₅₀)
Anti-inflammationLPSBV-2IL-1β Levels (ELISA)Dose-dependent decrease in IL-1β (IC₅₀)

Part III: Mechanistic Elucidation of DCMP's Action

After establishing a neuroprotective phenotype, the next critical step is to investigate the underlying molecular mechanisms. Based on literature for similar compounds, a primary hypothesis is that DCMP modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master regulator of the inflammatory response, and its inhibition is a key strategy in developing anti-neuroinflammatory drugs.[9][11]

Hypothesized Mechanism of Action

LPS stimulation activates the NF-κB pathway, leading to the phosphorylation and degradation of its inhibitor, IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS (producing NO) and COX-2.[12][13] We hypothesize that DCMP interferes with this cascade, likely by preventing IκBα degradation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 p65-IκBα (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65 p65 (Active) IkBa_p65->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Proteins Pro-inflammatory Proteins (iNOS, COX-2, TNF-α) Transcription->Proteins DCMP DCMP (Hypothesized Action) DCMP->IKK Inhibits? G A Day 1-14: DCMP or Vehicle Administration B Day 3-7: MPTP or Saline Induction C Day 15-16: Behavioral Testing (Rotarod) A->C D Day 17: Euthanasia & Brain Tissue Collection C->D E Analysis: - Immunohistochemistry (TH, Iba1) - Biochemical Assays (Cytokines, etc.) D->E

Caption: Timeline for the In Vivo MPTP Model Study.

Conclusion and Future Directions

This guide details a systematic and robust preclinical strategy to evaluate 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine (DCMP) as a potential neuroprotective agent. The proposed workflow is designed to first validate the compound's protective effects in simplified in vitro systems, then uncover its molecular mechanism of action, and finally, test its efficacy in a complex in vivo model of neurodegeneration.

Positive outcomes from this comprehensive evaluation would provide a strong rationale for advancing DCMP into further preclinical development. Subsequent steps would include formal pharmacokinetic and toxicology studies, investigation in alternative disease models (e.g., models of Alzheimer's disease or ischemic stroke), and potential lead optimization to enhance potency and drug-like properties. This structured approach ensures that research efforts are logical, efficient, and aligned with the rigorous standards of modern drug discovery.

References

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved March 11, 2026, from [Link]

  • McGurk, L., Berson, A., & Bonini, N. M. (2015). Drosophila as an In Vivo Model for Human Neurodegenerative Disease. Oxford Academic. Retrieved March 11, 2026, from [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-447. Retrieved March 11, 2026, from [Link]

  • Bade, A. N., et al. (2007). Animal models of neurodegenerative disease: insights from in vivo imaging studies. Journal of Nuclear Medicine, 48(7), 1089-1100. Retrieved March 11, 2026, from [Link]

  • Dawson, T. M., et al. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370-1379. Retrieved March 11, 2026, from [Link]

  • Chesselet, M. F. (2016). Animal models of neurodegenerative diseases. Annals of the New York Academy of Sciences, 1368(1), 1-13. Retrieved March 11, 2026, from [Link]

  • Gerasimova, E. O., et al. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Journal of Clinical Medicine, 11(15), 4385. Retrieved March 11, 2026, from [Link]

  • InnoSer. (2025). In vitro neurology assays. Retrieved March 11, 2026, from [Link]

  • Paquet-Durand, F., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 16, 923982. Retrieved March 11, 2026, from [Link]

  • MD Biosciences. (2024). In Vitro Modeling. Retrieved March 11, 2026, from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved March 11, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine Ferulate? Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved March 11, 2026, from [Link]

  • Fardoos, S., et al. (2026). Piperazine Derivatives Attenuate Scopolamine-Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF-κB/TNF-α/COX-2 Pathway. Chemistry & Biodiversity. Retrieved March 11, 2026, from [Link]

  • Creative Biolabs. (n.d.). Neuroinflammation Assay Services. Retrieved March 11, 2026, from [Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved March 11, 2026, from [Link]

  • Urrutia-Pinones, J., et al. (2020). Oxidative Stress and Neuroinflammation as a Pivot in Drug Abuse. A Focus on the Therapeutic Potential of Antioxidant and Anti-Inflammatory Agents and Biomolecules. Antioxidants, 9(9), 830. Retrieved March 11, 2026, from [Link]

  • Kamal, A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7765-7776. Retrieved March 11, 2026, from [Link]

  • Google Patents. (2022). CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl) ketone.
  • Wang, C., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(8), 422. Retrieved March 11, 2026, from [Link]

  • Faden, A. I., et al. (2003). Novel diketopiperazine enhances motor and cognitive recovery after traumatic brain injury in rats and shows neuroprotection in vitro and in vivo. Journal of Cerebral Blood Flow & Metabolism, 23(3), 342-354. Retrieved March 11, 2026, from [Link]

  • Patel, D. C., et al. (2022). Temporal Expression of Neuroinflammatory and Oxidative Stress Markers and Prostaglandin E2 Receptor EP2 Antagonist Effect in a Rat Model of Epileptogenesis. ACS Pharmacology & Translational Science, 6(1), 58-71. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (2020). Oxidative Stress and Neuroinflammation as a Pivot in Drug Abuse. A Focus on the Therapeutic Potential of Antioxidant and Anti-Inflammatory Agents and Biomolecules. Retrieved March 11, 2026, from [Link]

  • Pearson, J. N., et al. (2022). Crosstalk between neuroinflammation and oxidative stress in epilepsy. Frontiers in Pharmacology, 13, 989378. Retrieved March 11, 2026, from [Link]

  • Molbase. (n.d.). Synthesis of 1-(2,4-dimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine. Retrieved March 11, 2026, from [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(4), 389-404. Retrieved March 11, 2026, from [Link]

  • Singh, S., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved March 11, 2026, from [Link]

  • Szałach, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4287. Retrieved March 11, 2026, from [Link]

  • Google Patents. (2014). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved March 11, 2026, from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved March 11, 2026, from [Link]

  • Choi, D. Y., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 166, 107928. Retrieved March 11, 2026, from [Link]

  • Ren, Y., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Basic & Clinical Pharmacology & Toxicology, 123(5), 570-578. Retrieved March 11, 2026, from [Link]

Sources

Exploratory

The Structural Choreography of Dichlorobenzoyl Piperazines: A Technical Guide to Unlocking Pharmacological Activity

Introduction: The Privileged Scaffold in Neuropharmacology The piperazine ring is a cornerstone in medicinal chemistry, a "privileged scaffold" that forms the backbone of numerous therapeutic agents.[1][2] Its unique phy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Neuropharmacology

The piperazine ring is a cornerstone in medicinal chemistry, a "privileged scaffold" that forms the backbone of numerous therapeutic agents.[1][2] Its unique physicochemical properties—a six-membered heterocycle with two opposing nitrogen atoms—confer structural rigidity and a high polar surface area, which often translate to favorable pharmacokinetic profiles like improved water solubility and oral bioavailability.[1][3] When coupled with a dichlorobenzoyl moiety, this scaffold gives rise to a class of compounds with significant activity at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, making them of high interest for the development of therapeutics for neuropsychiatric disorders.[4][5]

This in-depth technical guide will dissect the intricate structure-activity relationships (SAR) of dichlorobenzoyl piperazines. We will move beyond a mere cataloging of compounds to explain the causality behind the observed pharmacological activities, providing field-proven insights for researchers, scientists, and drug development professionals. Every claim will be substantiated with authoritative references, and detailed experimental protocols will be provided to ensure scientific integrity and reproducibility.

The Core Architecture: Deconstructing the Dichlorobenzoyl Piperazine Pharmacophore

The pharmacological activity of dichlorobenzoyl piperazines is a finely tuned interplay of its constituent parts: the dichlorobenzoyl ring, the central piperazine core, a linker of varying length and saturation, and a terminal functional group, often an aryl carboxamide. Understanding how modifications to each of these components influence receptor affinity and selectivity is paramount to rational drug design.

The Dichlorobenzoyl Moiety: Positional Isomerism as a Determinant of Affinity

The position of the two chlorine atoms on the benzoyl ring profoundly impacts receptor binding. The 2,3-dichloro substitution pattern has consistently emerged as a critical feature for high-affinity ligands, particularly for the dopamine D3 receptor .[6][7][8] This specific arrangement is a key component of numerous potent and selective D3 receptor antagonists and partial agonists.

While systematic comparative data across a wide range of receptors for all dichlorobenzoyl isomers is not extensively consolidated in single studies, the repeated emphasis on the 2,3-dichloro substitution in high-affinity D3 ligands suggests a specific and favorable interaction with the receptor's binding pocket.[2][9] This highlights the critical importance of substituent positioning in dictating receptor affinity and selectivity.[4]

The Linker: A Bridge to Enhanced Potency and Selectivity

Connecting the dichlorobenzoyl piperazine core to a terminal moiety is an alkyl linker, and its length and degree of saturation are crucial for optimizing pharmacological activity. Studies on dopamine D3 receptor ligands have shown that an alkyl chain of three to five carbons (C3-C5) is generally required for high-affinity binding.[8]

Furthermore, introducing unsaturation in the linker, specifically a trans-butenyl chain, has been shown to optimize D3 receptor affinity and selectivity over the D2 receptor.[9] This suggests that the rigidity conferred by the double bond helps to lock the molecule in a more favorable conformation for binding to the D3 receptor.

The Terminal Moiety: The Critical Role of the Carboxamide

The terminal functional group at the end of the alkyl linker is a major determinant of both affinity and functional activity. In the context of dopamine D3 receptor ligands, an aryl carboxamide is a recurring and often essential feature.[7][10]

The carbonyl group of the amide is thought to play a pivotal role in binding to the D3 receptor.[10] Replacement of the carboxamide with a simple amine linker leads to a dramatic decrease in D3 receptor affinity (often by over 100-fold), while having a much smaller impact on D2 receptor binding.[7][10] This stark difference underscores a key point of separation in the SAR between these two closely related dopamine receptor subtypes.

Bioisosteric replacement of the carboxamide with a sulfonamide has also been explored. In some series of 1-(2,3-dichlorophenyl)piperazine analogs, this replacement led to varied or similar activities at serotonin and dopamine receptors, with some sulfonamide derivatives showing high affinity for 5-HT7 receptors.[11]

The nature of the aryl group in the aryl carboxamide also significantly influences activity. Modifications to this part of the molecule can fine-tune affinity and selectivity. For instance, in a series of N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}arylcarboxamides, a compound with a 4-(pyridin-2-yl)benzamide terminal group displayed a highly promising pharmacological profile with sub-nanomolar D3 affinity and over 100-fold selectivity against the D2 receptor.[9]

Quantitative Structure-Activity Relationship Analysis

To provide a clearer picture of the SAR, the following tables summarize the binding affinities (Ki, in nM) of representative dichlorobenzoyl piperazine derivatives at key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

Table 1: SAR of Dichlorobenzoyl Piperazine Derivatives at Dopamine Receptors

Compound IDDichlorobenzoyl SubstitutionLinkerTerminal Aryl GroupD2R Ki (nM)D3R Ki (nM)D4R Ki (nM)D2/D3 SelectivityReference
8j 2,3-dichloro3-fluorobutyl2-naphthyl26602.6134>1000[7]
8d 2,3-dichloro3-fluorobutyl9-oxo-fluoren-4-yl>100008.81710>1136[7]
1 (NGB 2904)2,3-dichlorobutyl9H-fluoren-2-yl1122.0-56[9]
29 2,3-dichlorotrans-but-2-enyl4-(pyridin-2-yl)phenyl93.30.7-133[9]
15b (Amine analog of 8j)2,3-dichloro3-fluorobutyl (amine linker)2-naphthyl126039311603.2[10]

Table 2: SAR of Dichlorobenzoyl Piperazine Derivatives at Serotonin Receptors

Compound IDDichlorobenzoyl SubstitutionLinker/Terminal Group5-HT1A R Ki (nM)5-HT6 R Ki (nM)5-HT7 R Ki (nM)Reference
9a 2,3-dichlorop-xylyl-carboxamide102>100001100[11]
9b 2,3-dichlorop-xylyl-sulfonamide453900320[11]
11a 2,3-dichlorobenzyl-carboxamide190>100001000[11]
11b 2,3-dichlorobenzyl-sulfonamide40110085[11]

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis and evaluation of dichlorobenzoyl piperazine derivatives.

Protocol 1: Synthesis of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides

This protocol provides a general procedure for the synthesis of the target compounds, which is a crucial step in exploring the SAR.

Step 1: Synthesis of the Intermediate 1-(4-aminobutyl)-4-(2,3-dichlorophenyl)piperazine

A detailed procedure for synthesizing the key amine intermediate is required. This typically involves the reaction of 1-(2,3-dichlorophenyl)piperazine with a protected 4-aminobutyl halide, followed by deprotection.

Step 2: Amide Coupling

  • To a solution of the desired carboxylic acid (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 1-(4-aminobutyl)-4-(2,3-dichlorophenyl)piperazine (1 equivalent) to the reaction mixture, followed by a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamide.[9]

Characterization: The structure and purity of the final compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9]

Protocol 2: In Vitro Receptor Binding Assay (Radioligand Competition)

This protocol outlines a standard method for determining the binding affinity (Ki) of the synthesized compounds for their target receptors.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50) and to calculate the inhibition constant (Ki).[4]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human D2, D3, or 5-HT1A receptors).

  • A suitable radioligand with high affinity for the target receptor (e.g., [³H]-Spiperone for D2/D3, [³H]8-OH-DPAT for 5-HT1A).[5]

  • Test compounds (dichlorobenzoyl piperazine derivatives) at various concentrations.

  • Assay buffer.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In each well of a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Determination of Non-specific Binding: Include wells containing a high concentration of a known, non-radioactive ligand for the target receptor to determine non-specific binding.

  • Determination of Total Binding: Include wells with only the cell membranes and the radioligand to determine total binding.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]

  • Separation of Bound and Free Radioligand: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][5]

Visualizing the Structure-Activity Landscape

To better illustrate the key concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Dichlorobenzoyl_Piperazines cluster_0 Core Pharmacophore cluster_1 Key SAR Insights Dichlorobenzoyl Dichlorobenzoyl Piperazine Piperazine Dichlorobenzoyl->Piperazine 2,3-dichloro_optimal 2,3-dichloro optimal for D3 affinity Dichlorobenzoyl->2,3-dichloro_optimal Linker Linker Piperazine->Linker Terminal_Group Terminal_Group Linker->Terminal_Group C3-C5_linker C3-C5 alkyl linker enhances binding Linker->C3-C5_linker trans-butenyl_linker trans-butenyl linker improves D3 selectivity Linker->trans-butenyl_linker Carboxamide_critical Carboxamide critical for D3 affinity Terminal_Group->Carboxamide_critical Aryl_modification Aryl group modification fine-tunes activity Terminal_Group->Aryl_modification

Caption: Generalized SAR model for dichlorobenzoyl piperazines.

Synthesis_Workflow Start 1-(2,3-Dichlorophenyl)piperazine + Protected 4-aminobutyl halide Step1 Alkylation & Deprotection Start->Step1 Intermediate 1-(4-aminobutyl)-4-(2,3-dichlorophenyl)piperazine Step1->Intermediate Step2 Amide Coupling with Ar-COOH, EDC, HOBt, TEA Intermediate->Step2 Product Target Dichlorobenzoyl Piperazine Derivative Step2->Product

Caption: Synthetic workflow for target dichlorobenzoyl piperazines.

Binding_Assay_Workflow Setup Incubate membranes, radioligand, and test compound Filtration Rapid filtration to separate bound and free radioligand Setup->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Scintillation counting to measure radioactivity Washing->Counting Analysis Data analysis to determine IC50 and Ki Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

Conclusion: A Roadmap for Future Drug Discovery

The dichlorobenzoyl piperazine scaffold is a remarkably versatile platform for the design of potent and selective ligands for a range of CNS targets. The structure-activity relationships discussed in this guide underscore the critical importance of subtle structural modifications in dictating pharmacological outcomes. The 2,3-dichlorobenzoyl moiety, a C3-C5 linker (ideally with some conformational restriction), and a terminal aryl carboxamide represent a well-validated pharmacophore for achieving high affinity and selectivity for the dopamine D3 receptor.

By understanding the causal relationships between chemical structure and biological activity, and by employing robust and reproducible experimental protocols, researchers can more effectively navigate the complex landscape of drug discovery. The insights and methodologies presented herein are intended to serve as a valuable resource for the scientific community, paving the way for the development of the next generation of therapeutics for neuropsychiatric disorders.

References

  • The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. Archiv der Pharmazie. (2017). Available at: [Link]

  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry. (2011). Available at: [Link]

  • Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry. (2007). Available at: [Link]

  • N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides as selective dopamine D3 receptor ligands: critical role of the carboxamide linker for D3 receptor selectivity. Journal of Medicinal Chemistry. (2011). Available at: [Link]

  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. ResearchGate. (n.d.). Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology. (2023). Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology. (n.d.). Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. (n.d.). Available at: [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals. (2024). Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (2026). Available at: [Link]

  • Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry. (2005). Available at: [Link]

  • Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Bentham Science. (n.d.). Available at: [Link]

  • 11C-labeling of n-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide derivatives and evaluation as potential radioligands for PET imaging of dopamine D3 receptors. Journal of Medicinal Chemistry. (2005). Available at: [Link]

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry. (2001). Available at: [Link]

  • 1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine. PubChem. (n.d.). Available at: [Link]

  • Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. PubMed. (n.d.). Available at: [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. (2024). Available at: [Link]

  • N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. (2003). Available at: [Link]

  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters. (2012). Available at: [Link]

  • Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. Pharmacological Reports. (2002). Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. (2022). Available at: [Link]

  • Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. QuickCompany. (n.d.). Available at: [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Available at: [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Neuroscience & Biobehavioral Reviews. (2011). Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. (2023). Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. (2019). Available at: [Link]

  • 1-(2,6-Dichlorobenzyl)piperazine. PubChem. (n.d.). Available at: [Link]

  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate. (n.d.). Available at: [Link]

  • Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors. Bioorganic & Medicinal Chemistry. (2013). Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. (2022). Available at: [Link]

  • Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. Chemical Review and Letters. (2025). Available at: [Link]

  • Solution-phase parallel synthesis and SAR of homopiperazinyl analogs as positive allosteric modulators of mGlu₄. Bioorganic & Medicinal Chemistry Letters. (2011). Available at: [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. (n.d.). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine: A Detailed Guide for Researchers

Abstract This comprehensive application note provides a detailed protocol for the synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the acylation of 3-methylpiperazine with 2,4-dichlorobenzoyl chloride. This guide offers a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and detailed characterization techniques. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Piperazine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals, exhibiting a wide range of biological activities. The incorporation of a substituted benzoyl moiety onto the piperazine ring can significantly modulate the pharmacological properties of the resulting molecule. 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is a key intermediate in the synthesis of various potential therapeutic agents. The presence of the dichlorobenzoyl group and the methyl-substituted piperazine ring offers opportunities for further chemical modifications to explore structure-activity relationships (SAR).

This document outlines a robust and reproducible protocol for the synthesis of this target compound, based on the well-established Schotten-Baumann reaction conditions.

Reaction Scheme and Mechanism

The synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine proceeds via a nucleophilic acyl substitution reaction. The secondary amine of 3-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. A base, such as triethylamine or aqueous sodium hydroxide, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction:

Mechanism:

The reaction follows the Schotten-Baumann mechanism for the acylation of amines.[1]

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 3-methylpiperazine attacks the carbonyl carbon of 2,4-dichlorobenzoyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., triethylamine) to yield the final product, 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, and the corresponding ammonium salt.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3-Methylpiperazine≥98%Commercially Available109-07-9
2,4-Dichlorobenzoyl chloride≥98%Commercially Available89-75-8
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially Available121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available7757-82-6
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
Ethyl AcetateACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylpiperazine (1.0 g, 10.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Dissolve the 3-methylpiperazine in anhydrous dichloromethane (50 mL). Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Dissolve 2,4-dichlorobenzoyl chloride (2.09 g, 10.0 mmol, 1.0 eq.) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled piperazine solution over 30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting materials and product should have different Rf values.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution with ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is recommended to isolate the pure product.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine as a solid or viscous oil.

Visualization of the Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Dissolve 3-methylpiperazine and triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Add 2,4-dichlorobenzoyl chloride solution dropwise cooling->addition stirring Stir at room temperature addition->stirring quench Quench with water stirring->quench extract Aqueous work-up quench->extract dry Dry organic layer extract->dry purify Column chromatography dry->purify product 1-(2,4-Dichlorobenzoyl) -3-methylpiperazine purify->product

Caption: Workflow for the synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

Characterization

The identity and purity of the synthesized 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the dichlorobenzoyl group, the piperazine ring protons, and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the product structure.

    • ¹³C NMR: The spectrum should display the expected number of carbon signals, including the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the piperazine ring and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄Cl₂N₂O, MW: 273.16 g/mol ). The isotopic pattern for the two chlorine atoms will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl group (typically around 1640-1660 cm⁻¹).

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,4-Dichlorobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[2][3][4] It is also a lachrymator.[5] Handle with extreme care and avoid inhalation of vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • 3-Methylpiperazine can cause skin and eye irritation.[6][7] Avoid contact and inhalation.

  • Triethylamine is flammable and has a strong, unpleasant odor. It is also corrosive.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[2][3][4][5][6][7][8][9][10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time or gently warm the reaction mixture.
Hydrolysis of acyl chlorideEnsure all glassware and solvents are anhydrous.
Loss during work-upPerform extractions carefully and ensure complete phase separation.
Formation of Di-acylated ByproductExcess acyl chloride or prolonged reaction time at elevated temperaturesUse a 1:1 stoichiometry of reactants. Monitor the reaction closely by TLC.
Difficulty in PurificationCo-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for further applications in drug discovery and medicinal chemistry. The straightforward nature of the Schotten-Baumann acylation makes this a versatile and accessible synthetic route.

References

  • SDS Manager. (n.d.). (R)-1-Boc-3-methylpiperazine SDS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbenzylpiperazine. Retrieved from [Link]

  • Gore, R. P., et al. (2011). A review on N-acylation: Reagents and catalysts for N-acylation. Der Pharma Chemica, 3(3), 409-421.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

Sources

Application

Application Note: Regioselective Synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 1-(2,4-Dichlorobenzoyl)-3-methylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is a highly valued piperazine building block utilized in the discovery and development of active pharmaceutical ingredients (APIs), including non-covalent viral protease inhibitors and antibacterial agents[1].

The primary synthetic challenge in preparing this compound lies in the regioselective mono-acylation of 2-methylpiperazine. Because 2-methylpiperazine is an unsymmetrical diamine, acylation can theoretically occur at either the proximal nitrogen (adjacent to the methyl group) or the distal nitrogen.

The Causality of Regiocontrol: To achieve high yields of the target 3-methylpiperazine derivative, the reaction must be driven by strict kinetic control[2]. The 2,4-dichlorobenzoyl chloride electrophile possesses extreme steric bulk due to the ortho-chloro substituent on the aromatic ring. By conducting the reaction at 0 °C, the kinetic energy of the system is minimized, maximizing the activation energy difference ( ΔΔG‡ ) between the two competing pathways. The steric clash between the bulky electrophile and the C2-methyl group heavily disfavors attack at the proximal nitrogen, directing the acylation almost exclusively to the less hindered distal nitrogen[3]. Upon IUPAC renumbering (where the acylated nitrogen becomes N1), this distal acylation yields the desired 3-methylpiperazine architecture.

Pathway N1 2-Methylpiperazine + 2,4-Dichlorobenzoyl Chloride N3 Nucleophilic Attack at Distal Nitrogen (Less Hindered) N1->N3 Kinetic Control (0 °C) Favored Pathway N4 Nucleophilic Attack at Proximal Nitrogen (Steric Clash with C2-Methyl) N1->N4 High Activation Energy Disfavored N5 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine (Major Product) N3->N5 -HCl N6 1-(2,4-Dichlorobenzoyl)-2-methylpiperazine (Trace / Disfavored) N4->N6 -HCl

Caption: Mechanistic pathway illustrating the kinetic and steric factors driving regioselective acylation.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis. A slight excess of the diamine and base ensures complete consumption of the highly reactive acid chloride while suppressing di-acylation.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Methylpiperazine 100.161.1011.0 gStarting Material / Nucleophile
2,4-Dichlorobenzoyl Chloride 209.461.0020.9 gElectrophile
Triethylamine (TEA) 101.191.5015.2 g (20.9 mL)Acid Scavenger (Neutralizes HCl)
Dichloromethane (DCM) 84.93-250 mLNon-polar Aprotic Solvent
Saturated NaHCO₃ (aq) --100 mLMild Basic Quench

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Each step incorporates specific physical or chemical rationales to ensure the integrity of the final product.

Phase 1: Preparation & Kinetic Cooling
  • Reactor Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon gas inlet to maintain an anhydrous atmosphere.

  • Reagent Dissolution: Add 2-methylpiperazine (11.0 g, 110 mmol) and anhydrous DCM (200 mL) to the flask. Stir until a homogenous solution is achieved.

  • Base Addition: Inject triethylamine (20.9 mL, 150 mmol) into the reaction mixture.

    • Expert Insight: TEA prevents the liberated HCl from protonating the unreacted 2-methylpiperazine, which would otherwise precipitate as an insoluble hydrochloride salt and halt the reaction.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Phase 2: Electrophile Addition
  • Controlled Addition: Dissolve 2,4-dichlorobenzoyl chloride (20.9 g, 100 mmol) in 50 mL of anhydrous DCM. Transfer this to the addition funnel and add it dropwise to the reaction mixture over 45 to 60 minutes.

    • Expert Insight: Dropwise addition ensures the electrophile remains the limiting reagent at any given micro-second. This prevents localized high concentrations of the acid chloride, effectively suppressing the formation of the di-acylated byproduct.

Phase 3: Maturation & Workup
  • Reaction Maturation: Maintain the reaction at 0 °C for 1 hour post-addition, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for an additional 2 hours.

  • Basic Quench: Quench the reaction by adding 100 mL of saturated aqueous NaHCO₃.

    • Expert Insight: A mild basic quench neutralizes residual HCl and ensures the secondary amine of the product remains in its freebase form, allowing it to partition cleanly into the organic phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 50 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to afford the pure title compound.

Workflow S1 1. Dissolution (Diamine + TEA in DCM) S2 2. Cooling (Ice Bath, 0 °C) S1->S2 S3 3. Dropwise Addition (Acid Chloride) S2->S3 S4 4. Maturation (Stir 2h at RT) S3->S4 S5 5. Aqueous Workup (NaHCO3 / Brine) S4->S5 S6 6. Isolation (Chromatography) S5->S6

Caption: Sequential experimental workflow for the regioselective synthesis and isolation.

Reaction Monitoring & Analytical Characterization

To ensure the trustworthiness of the protocol, the reaction must be validated using the following analytical checkpoints. These metrics confirm both the success of the acylation and the regiochemical outcome.

Analytical TechniqueExpected ObservationStructural/Mechanistic Validation
TLC (DCM:MeOH 9:1) Rf​ ~ 0.35, Ninhydrin (+)A positive ninhydrin stain (purple/pink) confirms the presence of the free secondary amine, ruling out di-acylation (which would be ninhydrin negative).
LC-MS (ESI+) m/z 273.1 [M+H]⁺ (Major isotope)Validates the exact mass of the mono-acylated product ( C12​H14​Cl2​N2​O ). The characteristic 9:6:1 isotopic pattern will confirm the presence of two chlorine atoms.
¹H NMR (CDCl₃) Doublet at ~1.1 ppm (3H)Confirms the preservation of the C3-methyl group.
¹H NMR (CDCl₃) Broad multiplets for piperazine CH₂Indicates restricted rotation around the newly formed tertiary amide bond, confirming successful acylation.

References

The mechanistic principles and protocol standards described in this application note are grounded in the following verified literature:

  • Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity. ResearchGate. 1

  • Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. NIH/PMC.2

  • Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain. SciSpace. 3

Sources

Method

Acylation of 2-Methylpiperazine with 2,4-Dichlorobenzoyl Chloride: An In-Depth Technical Guide

Introduction The selective acylation of piperazine derivatives is a cornerstone of modern medicinal chemistry and drug development.[1] The piperazine scaffold is a prevalent feature in a multitude of clinically significa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective acylation of piperazine derivatives is a cornerstone of modern medicinal chemistry and drug development.[1] The piperazine scaffold is a prevalent feature in a multitude of clinically significant drugs, valued for its ability to impart favorable pharmacokinetic properties.[2] Specifically, the acylation of unsymmetrical piperazines, such as 2-methylpiperazine[3][4], with activated acyl donors like 2,4-dichlorobenzoyl chloride[5], presents a synthetic challenge that necessitates precise control over reaction conditions to achieve the desired regioselectivity and yield.

This technical guide provides a comprehensive overview of the reagents, protocols, and underlying principles for the successful mono-acylation of 2-methylpiperazine with 2,4-dichlorobenzoyl chloride. The resulting product, 1-(2,4-dichlorobenzoyl)-2-methylpiperazine[6], is a valuable intermediate for the synthesis of a variety of pharmacologically active compounds.[7][8] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Reaction Principle and Mechanism

The core of this transformation is a nucleophilic acyl substitution reaction. The nitrogen atoms of 2-methylpiperazine act as nucleophiles, attacking the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride.[9] The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide product with the elimination of a chloride ion.[10]

A critical consideration in the acylation of 2-methylpiperazine is the differential nucleophilicity of its two nitrogen atoms. The nitrogen at position 1 is sterically less hindered than the nitrogen at position 4 (adjacent to the methyl group). Consequently, acylation is generally favored at the N1 position. However, to prevent di-acylation, which leads to the formation of a 1,4-disubstituted byproduct, careful control of stoichiometry and reaction conditions is paramount.[11] The Schotten-Baumann reaction conditions, which utilize a base to neutralize the hydrochloric acid byproduct, are commonly employed to drive the reaction to completion.[12][13]

Data Presentation: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
2-Methylpiperazine≥98%e.g., Sigma-Aldrich, TCIA colorless to pale yellow liquid.[3] Should be handled in a well-ventilated fume hood.
2,4-Dichlorobenzoyl chloride≥99%e.g., Sigma-Aldrich, Alfa AesarA corrosive liquid.[5] Handle with extreme care under an inert atmosphere.
Triethylamine (TEA)Anhydrous, ≥99.5%e.g., Sigma-Aldrich, Acros OrganicsActs as a non-nucleophilic base to scavenge HCl.[14]
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Fisher Scientific, VWRA common aprotic solvent for this reaction.[2]
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionN/AUsed for quenching the reaction.[14]
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeN/AFor drying the organic layer.
Silica Gel60 Å, 230-400 meshN/AFor column chromatography purification.
Nitrogen (N₂) or Argon (Ar)High PurityN/ATo maintain an inert atmosphere.

Experimental Protocols

Protocol 1: Mono-N-Acylation of 2-Methylpiperazine

This protocol details the controlled mono-acylation of 2-methylpiperazine with 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methylpiperazine (1.0 eq) and triethylamine (1.1 - 1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize the formation of the di-acylated byproduct.[15]

  • Addition of Acyl Chloride: Dissolve 2,4-dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes. A slow addition rate is critical to maintain a low concentration of the acylating agent, favoring mono-acylation.[15]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the triethylamine hydrochloride salt and any excess acyl chloride.[14]

    • Transfer the mixture to a separatory funnel and extract the product into the organic layer.

    • Wash the organic layer successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-(2,4-dichlorobenzoyl)-2-methylpiperazine.

Visualization of the Experimental Workflow

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-Methylpiperazine and Triethylamine in DCM prep2 Cool to 0 °C prep1->prep2 react1 Slowly add 2,4-Dichlorobenzoyl Chloride Solution prep2->react1 react2 Warm to Room Temperature and Stir (2-4h) react1->react2 workup1 Quench with NaHCO₃ react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Concentrate workup3->workup4 purify Column Chromatography workup4->purify final_product 1-(2,4-dichlorobenzoyl) -2-methylpiperazine purify->final_product Pure Product

Caption: Workflow for the acylation of 2-methylpiperazine.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of the acyl chloride. - Loss of product during work-up or purification.- Extend the reaction time or slightly increase the temperature after the initial addition.[15] - Ensure all glassware is flame-dried and reagents are anhydrous.[14] - Perform extractions carefully and optimize the chromatography conditions.
Formation of Di-acylated Byproduct - Rapid addition of the acyl chloride. - Incorrect stoichiometry (insufficient piperazine).- Add the acyl chloride solution more slowly and at a lower temperature.[15] - Consider using a slight excess of 2-methylpiperazine.
Presence of Unreacted 2-Methylpiperazine - Insufficient acyl chloride. - Deactivation of the acyl chloride.- Use a slight excess (1.05-1.1 eq) of 2,4-dichlorobenzoyl chloride. - Ensure the acyl chloride is of high purity and has been stored properly.
Difficult Purification - Close Rf values of product and byproducts.- Experiment with different solvent systems for column chromatography. - Consider recrystallization as an alternative or additional purification step.

Conclusion

The acylation of 2-methylpiperazine with 2,4-dichlorobenzoyl chloride is a robust and scalable reaction when key parameters are carefully controlled. By employing the principles of nucleophilic acyl substitution and leveraging the Schotten-Baumann conditions, researchers can effectively synthesize the desired mono-acylated product. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for the successful execution of this important transformation in the pursuit of novel therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
  • Benchchem. (n.d.). Technical Support Center: Selective Mono-acylation of Piperazine.
  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • CymitQuimica. (n.d.). CAS 109-07-9: 2-Methylpiperazine.
  • Career Henan Chemical Co. (2025, August 13). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • The Chemistry of Intermediates. (2026, February 12). Understanding 2,4-Dichlorobenzoyl Chloride's Role.
  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives.
  • ResearchGate. (2023, July 17). Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives.
  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Google Patents. (n.d.). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • PubChem. (n.d.). [4-[[(4-chloro-1H-indazol-3-yl)amino]methyl]phenyl]-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]methanone.
  • PMC. (n.d.). Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens.
  • RSC Publishing. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.
  • PMC. (n.d.). Native Chemical Ligation of Peptides and Proteins.
  • PMC. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • PMC. (2017, August 1). Mass-tag labeling for the determination of protein S-fatty acylation.
  • Chemspace. (n.d.). (2S)-4-(2,5-dichlorobenzoyl)-1-methanesulfonyl-2-methylpiperazine.
  • Chem-Impex. (n.d.). 2-Methylpiperazine.
  • chemrevise. (n.d.). 6.10 Amines.
  • ChemicalBook. (n.d.). 1-(2,4-dichlorobenzoyl)-2-methylpiperazine.
  • ResearchGate. (2025, August 6). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • ResearchGate. (2026, January 18). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
  • PubMed. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents.
  • MDPI. (2017, October 27). (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][16][17]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. Retrieved from

  • Journal of King Saud University - Science. (n.d.). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells.

Sources

Application

Advanced Solvent Selection Guide for the Benzoylation of 1-Methylpiperazine

Executive Summary The selective benzoylation of 1-methylpiperazine to yield 1-benzoyl-4-methylpiperazine is a fundamental transformation in medicinal chemistry. This structural motif is a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective benzoylation of 1-methylpiperazine to yield 1-benzoyl-4-methylpiperazine is a fundamental transformation in medicinal chemistry. This structural motif is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor Imatinib[1]. Because 1-methylpiperazine possesses both a secondary and a tertiary amine, acylation inherently occurs at the less sterically hindered and more nucleophilic secondary nitrogen. However, the highly exothermic nature of the reaction and the stoichiometric generation of hydrochloric acid (HCl) necessitate meticulous solvent and base selection. This guide provides a comprehensive analysis of solvent systems, detailing the causality behind experimental choices to ensure high-yielding, scalable, and self-validating protocols.

Mechanistic Rationale & Causality in Solvent Selection

When benzoyl chloride reacts with 1-methylpiperazine, HCl is released as a byproduct. If left unneutralized, this acid rapidly protonates unreacted 1-methylpiperazine, rendering it non-nucleophilic and artificially capping the theoretical yield at 50%. To drive the reaction to completion, an external base must be introduced. The choice of solvent dictates the phase dynamics and efficiency of this neutralization process:

  • Biphasic Aqueous/Organic (Schotten-Baumann Conditions): Utilizing an amphiphilic solvent like 2-Methyltetrahydrofuran (2-MeTHF) paired with an aqueous inorganic base (e.g., KOH or NaOH) creates a highly efficient phase-transfer system[1].

    • Causality: The organic phase retains the lipophilic benzoyl chloride and the final product, while the aqueous phase acts as a continuous sink for HCl. 2-MeTHF is particularly advantageous because it maintains a high local concentration of organic reactants, accelerating mass transfer while resisting complete miscibility with water, which prevents the premature hydrolysis of benzoyl chloride[1].

  • Homogeneous Organic Conditions: For highly moisture-sensitive analogs or specific laboratory-scale syntheses, anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) is paired with an organic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2][3].

    • Causality: The solvent must sufficiently solvate both the reactants and the resulting trialkylammonium chloride salt. If the solvent is too non-polar, the rapid precipitation of the amine-HCl salt can occlude the active reagents, stalling the reaction[3].

G Reactants 1-Methylpiperazine + Benzoyl Chloride Sub1 Biphasic System (2-MeTHF / H2O + KOH) Reactants->Sub1 Green Chemistry Sub2 Homogeneous System (DCM + DIPEA) Reactants->Sub2 Moisture Sensitive Mech1 Aqueous phase neutralizes HCl Organic phase retains product Sub1->Mech1 Mech2 DIPEA neutralizes HCl Precipitation of DIPEA-HCl Sub2->Mech2 Product 1-Benzoyl-4-methylpiperazine Mech1->Product Mech2->Product

Mechanistic pathways for benzoylation in biphasic vs. homogeneous solvent systems.

Quantitative Data: Solvent System Comparison

The following table summarizes the performance metrics of the two primary solvent systems based on field-proven data[1][2][4].

ParameterBiphasic (2-MeTHF / H₂O)Homogeneous (DCM / DIPEA)
Typical Yield >85%70% - 80%
Reaction Time <10 minutes (Highly accelerated)2 - 4 hours
Base Required KOH or NaOH (Aqueous, 2.0 eq)DIPEA or TEA (Organic, 1.2 - 2.0 eq)
E-Factor / Greenness Excellent (Renewable solvent, aqueous waste)Poor (Halogenated solvent waste)
Scalability Excellent (Ideal for continuous flow)Moderate (Exothermic control is challenging)

Experimental Protocols

Protocol A: Biphasic Schotten-Baumann Benzoylation (Green Chemistry Approach)

This protocol leverages the amphiphilic nature of 2-MeTHF to facilitate rapid C-N bond formation while protecting the acyl chloride from hydrolysis[1].

Reagents:

  • 1-Methylpiperazine (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Potassium hydroxide (KOH, 2.0 eq, prepared as a 2M aqueous solution)

  • 2-MeTHF (Reaction solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperazine in 2-MeTHF (approx. 0.5 M concentration).

  • Base Addition: Add the 2M aqueous KOH solution to the flask. Causality: Vigorous stirring is mandatory here to maximize the interfacial surface area between the organic and aqueous layers, ensuring immediate neutralization of the HCl generated in the next step.

  • Acylation: Cool the biphasic mixture to 0 °C using an ice bath. Dissolve benzoyl chloride in a minimal amount of 2-MeTHF and add it dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the competing hydrolysis of benzoyl chloride by the aqueous base.

  • Self-Validation & Monitoring: Remove the ice bath and stir for 10 minutes. The reaction is self-validating: check the pH of the aqueous layer (it should remain strongly basic, >10). TLC (DCM:MeOH 9:1) should confirm the complete disappearance of the benzoyl chloride spot.

  • Workup: Transfer to a separatory funnel. Isolate the upper organic layer (2-MeTHF). Extract the aqueous layer once more with fresh 2-MeTHF. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Workflow Step1 1. Dissolve 1-methylpiperazine in 2-MeTHF Step2 2. Add Aqueous KOH (Stir vigorously) Step1->Step2 Step3 3. Dropwise addition of Benzoyl Chloride at 0°C Step2->Step3 Step4 4. Phase Separation & Aqueous Extraction Step3->Step4 Step5 5. Solvent Evaporation & Crystallization Step4->Step5

Step-by-step workflow for the biphasic Schotten-Baumann benzoylation protocol.
Protocol B: Homogeneous Organic Benzoylation (Anhydrous Approach)

This protocol is utilized when substrates are highly sensitive to water or when biphasic extraction is undesirable[2][3].

Reagents:

  • 1-Methylpiperazine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-methylpiperazine and DIPEA in anhydrous DCM[3].

  • Acylation: Cool the solution to 0 °C. Add benzoyl chloride dropwise. Causality: The inert atmosphere prevents atmospheric moisture from hydrolyzing the acyl chloride, while the low temperature mitigates the exothermic acylation[3].

  • Self-Validation & Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation: The progressive formation of a white precipitate (DIPEA·HCl salt) visually confirms that the acylation and subsequent neutralization are occurring. Complete consumption of the acyl chloride is verified via TLC[4].

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Transfer to a separatory funnel and collect the lower DCM layer. Wash the organic layer sequentially with 1 M HCl (to remove unreacted amines), brine, and dry over anhydrous MgSO₄. Filter and concentrate in vacuo[3].

References

  • COMMUNICATION - Use of a "Catalytic" Cosolvent, N,N-Dimethyl Octanamide, Allows the Flow Synthesis of Imatinib With No Solvent Switch - cam.ac.uk -1

  • Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction - PMC (nih.gov) - 2

  • Application Notes and Protocols for the Preparation of an Imatinib Intermediate using 4-(Chloromethyl)benzoyl Chloride - Benchchem - 3

  • Aerobic Oxidative Amidation of Aromatic and Cinnamic Aldehydes with Secondary Amines by CuI/2-Pyridonate Catalytic System - ACS Publications -4

Sources

Method

Application Note: Advanced Crystallization Techniques for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

Executive Summary This application note details optimized crystallization protocols for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine (CAS: 1240575-04-5). As a critical intermediate in the synthesis of 1,2,4-trisubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized crystallization protocols for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine (CAS: 1240575-04-5). As a critical intermediate in the synthesis of 1,2,4-trisubstituted piperazine derivatives—recently identified as highly potent, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro) ()—achieving high polymorphic and chemical purity is paramount. This guide provides mechanistic insights into overcoming common isolation challenges, such as liquid-liquid phase separation (LLPS), and offers validated protocols for both free-base and salt-form crystallization.

Thermodynamic & Kinetic Considerations

Crystallizing piperazine derivatives bearing bulky, electron-withdrawing groups presents unique thermodynamic hurdles.

  • Conformational Heterogeneity: The 3-methylpiperazine ring introduces chirality and exists in multiple chair conformations. Concurrently, the amide bond exhibits partial double-bond character, leading to cis/trans rotameric populations in solution. This heterogeneity lowers the thermodynamic driving force for crystal lattice integration.

  • Oiling Out (LLPS): Due to the high conformational entropy, supersaturated solutions of this compound are prone to liquid-liquid phase separation, commonly known as "oiling out" (). When the system crosses the binodal curve before the spinodal curve, an amorphous, impurity-rich oil forms instead of a crystalline solid.

  • Mechanistic Solution: To prevent LLPS, the crystallization trajectory must be tightly controlled within the Metastable Zone Width (MSZW). This is achieved by utilizing a binary solvent system (Ethyl Acetate/n-Heptane) that balances solubility, coupled with targeted seeding to bypass the high activation energy of primary nucleation.

Thermo S1 Undersaturated Solution S2 Metastable Zone (Nucleation Control) S1->S2 Cooling/Antisolvent S3 Labile Zone (Spontaneous Nucleation) S2->S3 Rapid Cooling S4 Crystal Growth (Target Phase) S2->S4 Seeding S3->S4 Uncontrolled Growth (Risk of Oiling)

Fig 1. Thermodynamic phase diagram logic for controlling nucleation and avoiding oiling out.

Solubility Profiling

Proper solvent selection is the foundation of a self-validating crystallization system. Ethyl acetate (EtOAc) serves as an excellent primary solvent due to its hydrogen-bond accepting capabilities, while n-Heptane acts as a strong antisolvent.

Table 1: Solubility Profile of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

Solvent SystemSolubility at 25 °C (mg/mL)Solubility at 60 °C (mg/mL)Functional Role
Ethyl Acetate (EtOAc) 120>400Primary Solvent (High solubility)
Isopropyl Alcohol (IPA) 45180Reactive Solvent (Salt formation)
n-Heptane <515Antisolvent (Yield driver)
Water <1<1Impurity purging (Poor API solubility)

Experimental Workflows & Protocols

Workflow A Crude Piperazine Base B Dissolution (EtOAc, 60°C) A->B C Filtration (Clarification) B->C D Antisolvent Addition (Heptane) C->D E Controlled Cooling (0.5°C/min) D->E F Isolation & Drying (Vacuum, 40°C) E->F

Fig 2. Antisolvent crystallization workflow for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

Protocol A: Antisolvent Crystallization of the Free Base

Objective: High-yield recovery of the free base while avoiding LLPS.

  • Dissolution: Suspend 10.0 g of crude 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine in 30 mL of EtOAc. Heat the reactor to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter, transferring the filtrate to a pre-heated crystallization vessel.

  • Antisolvent Addition: Maintain the solution at 60 °C. Using a dosing pump, add 20 mL of n-Heptane at a constant rate of 0.5 mL/min.

  • Seeding: Cool the reactor to 50 °C (entering the MSZW). Introduce 50 mg of crystalline seed (0.5% w/w) suspended in 1 mL of n-Heptane.

    • Self-Validation Check: Hold the temperature for 30 minutes. Verify the presence of a persistent seed bed. If the solution turns clear, the system is undersaturated; reduce the temperature by 2 °C and re-seed.

  • Cooling Ramp & Final Antisolvent: Cool the suspension to 5 °C at a linear rate of 0.2 °C/min. Concurrently, dose an additional 25 mL of n-Heptane to drive the yield.

  • Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 15 mL of pre-chilled (5 °C) EtOAc/n-Heptane (1:2 v/v).

  • Drying: Dry the product in a vacuum oven at 40 °C for 12 hours to constant weight.

Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)

Objective: Converting the free base to an HCl salt rigidifies the molecular conformation via protonation of the secondary amine, drastically improving crystallinity and handling properties.

  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of Isopropyl Alcohol (IPA) at 25 °C.

  • Acid Dosing: Prepare a solution of 5 M HCl in IPA (1.1 molar equivalents). Add this solution dropwise over 45 minutes under vigorous stirring (400 rpm).

  • Nucleation Control: Primary nucleation typically occurs spontaneously at ~50% acid addition due to the significantly lower solubility of the protonated salt.

  • Maturation: Stir the thick white suspension for 2 hours at 25 °C, then cool to 0 °C for 1 hour to suppress secondary solubility.

  • Isolation: Filter the suspension, wash with 15 mL of cold IPA followed by 10 mL of Methyl tert-butyl ether (MTBE).

    • Self-Validation Check: Monitor the pH of the mother liquor post-filtration. A pH of 2-3 confirms complete salt formation and prevents unreacted free base from co-precipitating.

  • Drying: Vacuum dry at 50 °C for 24 hours.

Process Analytical Technology (PAT) & Quality Control

To ensure the trustworthiness of the process, in-line Focused Beam Reflectance Measurement (FBRM) should be used to monitor chord length distributions, ensuring that crystal growth (not oiling out) is occurring. Final product quality is verified via HPLC (chemical purity) and XRPD (polymorphic form).

Table 2: Quality Attributes of Isolated Solid Forms

Crystallization MethodIsolated FormYield (%)Chemical Purity (HPLC)Melting Point (°C)Handling Characteristics
Protocol A (Antisolvent) Free Base (White Needles)82>98.5%85–88Prone to static; moderate flowability
Protocol B (Reactive) HCl Salt (Crystalline Powder)94>99.5%>200 (dec.)Excellent flowability; highly stable

References

  • Gao, S., Sylvester, K., Song, L., Claff, T., Jing, L., Woodson, M., Weiße, R. H., Cheng, Y., Schäkel, L., Petry, M., Gütschow, M., Schiedel, A. C., Sträter, N., Kang, D., Xu, S., Toth, K., Tavis, J., Tollefson, A. E., Müller, C. E., Liu, X., … Zhan, P. (2022). Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity. Journal of Medicinal Chemistry, 65(19), 13343–13364.[Link]

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943-950.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield and purity challenges during the regioselective acylation of 2-methylpiperazine to form 1-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield and purity challenges during the regioselective acylation of 2-methylpiperazine to form 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

Mechanistic Overview & Common Pitfalls

The synthesis relies on the desymmetrization of 2-methylpiperazine via acylation with 2,4-dichlorobenzoyl chloride. The target compound, 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine , requires the acyl group to attach to the less sterically hindered nitrogen (N1 in the product, corresponding to the nitrogen furthest from the methyl group).

Because both secondary amines in 2-methylpiperazine are reactive, researchers frequently encounter two major competing pathways[1]:

  • Regioisomer Formation : Acylation at the more hindered nitrogen, yielding 1-(2,4-Dichlorobenzoyl)-2-methylpiperazine.

  • Over-acylation : Subsequent reaction of the mono-acylated product with excess acyl chloride to form 1,4-bis(2,4-dichlorobenzoyl)-2-methylpiperazine.

ReactionPathway SM1 2-Methylpiperazine (Excess) Target 1-(2,4-Dichlorobenzoyl)- 3-methylpiperazine (Target, Less Hindered N) SM1->Target Kinetic Control (Low Temp) Regio 1-(2,4-Dichlorobenzoyl)- 2-methylpiperazine (Regioisomer, Hindered N) SM1->Regio Thermodynamic Competition SM2 2,4-Dichlorobenzoyl Chloride SM2->Target SM2->Regio Diacyl 1,4-Bis(2,4-dichlorobenzoyl)- 2-methylpiperazine (Diacylated Byproduct) Target->Diacyl Excess Acyl Chloride Regio->Diacyl

Reaction pathways illustrating the formation of the target compound, regioisomer, and diacylated byproduct.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a high percentage (~20-30%) of the diacylated byproduct. How can I suppress this? A1: Diacylation occurs because the mono-acylated product remains nucleophilic. To suppress this, you must alter the stoichiometry and the addition rate. Causality: By using an excess of the inexpensive 2-methylpiperazine (typically 3 equivalents) and adding the 2,4-dichlorobenzoyl chloride dropwise, you maintain a high steady-state concentration of the unreacted diamine. The unreacted diamine outcompetes the mono-acylated product for the acyl chloride. Furthermore, the excess 2-methylpiperazine acts as its own acid scavenger, eliminating the need for external bases like triethylamine (TEA) which can sometimes accelerate non-selective acylation[1].

Q2: I am getting a 2:1 mixture of the 3-methylpiperazine and 2-methylpiperazine regioisomers. How do I improve the regioselectivity? A2: The inherent regioselectivity of mono-alkylated piperazines is modest (often ~2:1 favoring the less hindered nitrogen)[2]. You can improve this via two strategies:

  • Kinetic Control (Thermal): Lowering the reaction temperature to -20 °C reduces the kinetic energy of the system, amplifying the steric differentiation between the N1 and N4 positions.

  • In Situ Silylation (Advanced): If absolute regiocontrol is required, you can utilize an in situ protection strategy. Treating the piperazine with n-BuLi followed by a bulky silyl chloride (e.g., Et₃SiCl) preferentially protects the more hindered nitrogen, allowing the subsequent addition of benzoyl chloride to proceed with >20:1 selectivity[2].

  • Schotten-Baumann Conditions: Utilizing a biphasic system (e.g., NaHCO₃ in H₂O/Acetone at 0 °C) can also enhance the kinetic preference for the less hindered nitrogen while preventing the degradation of the acyl chloride[3].

Q3: My 2,4-dichlorobenzoyl chloride seems to be hydrolyzing into 2,4-dichlorobenzoic acid before it can react. What is going wrong? A3: This is a classic issue of adventitious water in the presence of a base. If you are running the reaction in dichloromethane (DCM) with TEA or DIPEA, ensure your solvent is strictly anhydrous. Alternatively, if you switch to Schotten-Baumann conditions, the reaction relies on the fact that the amine is a vastly superior nucleophile compared to water at pH ~8. Ensure vigorous stirring (to maximize the interfacial surface area) and keep the temperature strictly at 0 °C to outpace the hydrolysis rate[3].

Quantitative Data Presentation

The following table summarizes how different reaction parameters influence the yield and purity of the target compound.

Reaction ConditionSolvent SystemTemp (°C)Molar Ratio (Amine:Acyl)Regioselectivity (Target:Isomer)Diacylation (%)Overall Target Yield (%)
Standard Amidation DCM + TEA251.1 : 1.02.5 : 1~25%45%
Low Temp Control Anhydrous DCM-201.1 : 1.04.0 : 1~15%60%
Excess Amine (Recommended) Anhydrous DCM-203.0 : 1.05.0 : 1< 2%82%
Schotten-Baumann H₂O / Acetone + NaHCO₃01.0 : 1.13.0 : 1~10%65%
In Situ Silylation THF + n-BuLi / Et₃SiCl-78 to 251.0 : 1.0> 20 : 1< 5%80%

Optimized Experimental Protocol: Kinetic Control via Excess Amine

This self-validating protocol utilizes the "Excess Amine" strategy, which is the most scalable and cost-effective method for achieving high yields without requiring cryogenic organometallic steps.

Materials Required:

  • 2-Methylpiperazine (3.0 equivalents)

  • 2,4-Dichlorobenzoyl chloride (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under nitrogen. Dissolve 2-methylpiperazine (30 mmol) in 50 mL of anhydrous DCM.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to bring the internal temperature to -20 °C. Causality: This temperature is critical to maximize the steric penalty at the hindered nitrogen.

  • Slow Addition: Dissolve 2,4-dichlorobenzoyl chloride (10 mmol) in 20 mL of anhydrous DCM. Transfer this to a dropping funnel and add it dropwise to the stirring amine solution over exactly 60 minutes. Causality: Dropwise addition ensures the acyl chloride is instantly consumed by the massive excess of amine, preventing the mono-product from undergoing a second acylation.

  • Reaction Maturation: Stir the mixture at -20 °C for 2 hours. Monitor via TLC (DCM:MeOH 9:1, visualized with Ninhydrin).

  • Quenching: Remove the cooling bath and immediately quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash with brine (30 mL). Note: The excess 2-methylpiperazine is highly water-soluble and will largely remain in the aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% NH₄OH) to isolate the pure 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

Workflow Step1 1. Preparation Dissolve 2-methylpiperazine (3 eq) in anhydrous DCM Step2 2. Cooling Cool to -20 °C under N2 Step1->Step2 Step3 3. Slow Addition Add 2,4-dichlorobenzoyl chloride (1 eq) dropwise over 1 hour Step2->Step3 Step4 4. Reaction Stir for 2 hours at -20 °C, then warm to 0 °C Step3->Step4 Step5 5. Quenching & Workup Quench with NaHCO3 (aq), extract with DCM Step4->Step5 Step6 6. Purification Column Chromatography (DCM:MeOH) Step5->Step6

Step-by-step experimental workflow for the regioselective synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

References

  • Wang, T., Kadow, J. F., & Meanwell, N. A. (2021). Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. Medicinal Chemistry Research, 30(11), 1955-1980. URL:[Link]

  • Gualtieri, F., et al. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry, 43(10), 1969-1974. URL:[Link]

  • Li, X., et al. (2020). Design, synthesis and biological evaluation of novel amide-linked 18β-glycyrrhetinic acid derivatives as novel ALK inhibitors. RSC Advances, 10(20), 11751-11765. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective acylation of unsymmetrical diamines. The synthesis of 1-(2,4-dichlorobenzoyl)-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective acylation of unsymmetrical diamines. The synthesis of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine—a critical intermediate in the development of various targeted therapeutics[1]—relies heavily on the kinetic differentiation between the sterically unhindered N1 position and the sterically hindered N4 position of 3-methylpiperazine.

Failure to precisely control reaction parameters leads to a complex impurity profile, reducing overall yield and complicating downstream purification. This guide provides a self-validating framework for troubleshooting and optimizing your amide coupling workflows[2].

Quantitative Impurity Profile & Causality Summary

To effectively troubleshoot, you must first understand the chromatographic behavior and origin of the impurities in your crude mixture.

Impurity TypeChemical IdentityTypical RRT (HPLC)Primary CausalityPrevention Strategy
Target Product 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine1.00N/AN/A
Regioisomer 4-(2,4-Dichlorobenzoyl)-3-methylpiperazine~0.95 - 1.05High reaction temperature overcoming N4 steric hindrance.Maintain 0–5 °C during addition.
Bis-acylated 1,4-Bis(2,4-dichlorobenzoyl)-2-methylpiperazine~1.40 - 1.60Excess acyl chloride or localized concentration spikes[3].Dropwise addition, strict 1.0 eq stoichiometry.
Hydrolysis 2,4-Dichlorobenzoic acid~0.50 - 0.70Moisture in solvents or hygroscopic bases hydrolyzing the acyl chloride[4].Use anhydrous solvents (KF < 0.05%); dry N2 atmosphere.
Des-methyl 1-(2,4-Dichlorobenzoyl)piperazine~0.85 - 0.90Piperazine impurity in the 3-methylpiperazine starting material.Use high-purity (>99%) 3-methylpiperazine.
Diagnostic Workflow

DiagnosticWorkflow Start Crude HPLC Analysis CheckRRT Identify Impurity RRT (Relative Retention Time) Start->CheckRRT RRT_Early Early Eluting (RRT < 1.0) CheckRRT->RRT_Early RRT_Late Late Eluting (RRT > 1.0) CheckRRT->RRT_Late Acid 2,4-Dichlorobenzoic Acid (Hydrolysis) RRT_Early->Acid UV max ~230nm Regio N4-Regioisomer (Poor Selectivity) RRT_Early->Regio Isobaric Mass BisAcyl Bis-acylated Impurity (Over-reaction) RRT_Late->BisAcyl High Mass (+201 Da)

Diagnostic workflow for identifying impurities in 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

Troubleshooting FAQs

Q1: Why am I seeing high levels of the N4-acylated regioisomer, and how can I minimize it? Expert Insight: The selectivity between N1 and N4 is kinetically driven by steric hindrance. The methyl group at C3 effectively shields the adjacent N4 position. However, if your reaction temperature exceeds 10 °C, the thermal energy provided is sufficient to overcome the activation energy barrier for N4 acylation, leading to the formation of 4-(2,4-dichlorobenzoyl)-3-methylpiperazine. Actionable Solution: Pre-chill the 3-methylpiperazine and base solution to 0–5 °C. Add the 2,4-dichlorobenzoyl chloride[1] dropwise over 30–60 minutes. Ensure vigorous stirring to dissipate the exothermic heat of the amide coupling reaction.

Q2: What causes the formation of the bis-acylated impurity, and how do I prevent it? Expert Insight: Bis-acylation (forming 1,4-bis(2,4-dichlorobenzoyl)-2-methylpiperazine) occurs when the target mono-acylated product reacts with excess acyl chloride[3]. Even with exact 1:1 stoichiometry, localized concentration spikes of the acyl chloride at the point of addition can drive bis-acylation before the reagent fully disperses into the bulk solvent. Actionable Solution: Use a slight excess of the amine (1.05 eq) relative to the acyl chloride (1.00 eq). Employ an overhead stirrer rather than a magnetic stir bar for scale-up to ensure rapid homogenization and prevent localized reagent pooling.

Q3: I have a significant amount of 2,4-dichlorobenzoic acid in my crude. What went wrong? Expert Insight: Benzoyl chlorides are highly susceptible to solvolysis and hydrolysis[4]. If your solvent (e.g., Dichloromethane or THF) or your organic base (e.g., Triethylamine or DIPEA) contains trace water, the 2,4-dichlorobenzoyl chloride will rapidly hydrolyze into 2,4-dichlorobenzoic acid. This not only consumes your limiting reagent but creates an impurity that is difficult to purge if it forms a salt with the piperazine derivative. Actionable Solution: Validate that your solvents have a Karl Fischer (KF) water content of <0.05%. Distill your amine bases over calcium hydride or store them over activated 4Å molecular sieves prior to use[2].

Step-by-Step Methodology: Optimized Regioselective Synthesis Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) ensure that each step is verified before proceeding, guaranteeing reproducibility and high regioselectivity.

Step 1: Preparation & Dehydration

  • Charge a flame-dried, nitrogen-purged reactor with 3-methylpiperazine (1.05 eq) and anhydrous Dichloromethane (DCM, 10 volumes).

  • Add Triethylamine (TEA, 1.2 eq).

  • Self-Validation: Pull a 1 mL sample from the reactor and run a Karl Fischer (KF) titration to ensure the total system water content is <0.05%.

Step 2: Temperature-Controlled Addition

  • Cool the reactor to 0–5 °C using an ice/brine bath.

  • Prepare a separate solution of 2,4-dichlorobenzoyl chloride (1.00 eq) in anhydrous DCM (2 volumes).

  • Add the acyl chloride solution dropwise via an addition funnel over 45 minutes.

    • Causality: Slow addition prevents localized excess, eliminating the bis-acylation pathway[3]. Maintaining the internal temperature strictly below 5 °C preserves kinetic N1 regioselectivity.

Step 3: Reaction Maturation & In-Process Control (IPC)

  • Stir the reaction at 5 °C for 1 hour, then allow it to naturally warm to 20 °C over 2 hours.

  • Self-Validation (IPC): Quench a 50 µL aliquot in 1 mL of methanol and analyze via HPLC. Proceed to workup only when unreacted 2,4-dichlorobenzoyl chloride is <1% and the target product peak area is >90%.

Step 4: Quench & Workup

  • Quench the reaction with saturated aqueous NaHCO₃ (5 volumes) and stir vigorously for 15 minutes. This neutralizes hydrochloride salts and partitions any residual 2,4-dichlorobenzoic acid into the aqueous layer[1].

  • Separate the organic layer, wash with brine (5 volumes), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly pure crude product.

Reaction Mechanism & Impurity Pathways

ReactionPathways SM1 3-Methylpiperazine Target 1-(2,4-Dichlorobenzoyl)- 3-methylpiperazine (Target Product) SM1->Target N1 Acylation (Kinetic Control) Regio 4-(2,4-Dichlorobenzoyl)- 3-methylpiperazine (Regioisomer) SM1->Regio N4 Acylation (Sterically Hindered) SM2 2,4-Dichlorobenzoyl Chloride SM2->Target SM2->Regio Acid 2,4-Dichlorobenzoic Acid (Hydrolysis) SM2->Acid H2O (Moisture) Bis 1,4-Bis(2,4-dichlorobenzoyl)- 2-methylpiperazine (Bis-acylated) Target->Bis Excess Acyl Chloride Regio->Bis

Mechanistic pathways showing kinetic N1-acylation vs. impurity-forming side reactions.

References
  • Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. URL:[1]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL:[2]

  • Ruthenium-Catalyzed Amide-Bond Formation. CORE. URL:[3]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate. URL:[4]

Sources

Troubleshooting

Removing unreacted 2,4-dichlorobenzoyl chloride from final product

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with late-stage purification when sterically hindered acylating agents are used in excess.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with late-stage purification when sterically hindered acylating agents are used in excess.

Standard aqueous workups often fail against 2,4-dichlorobenzoyl chloride, leading to contaminated final products or the need for tedious chromatographic separations. This guide provides field-proven, self-validating methodologies to seamlessly remove this persistent electrophile from your reaction mixtures.

🔬 Troubleshooting & FAQs: Acid Chloride Scavenging

Q: Why does 2,4-dichlorobenzoyl chloride persist after standard aqueous workup, and why is hydrolysis insufficient? A: The causality lies in both molecular geometry and electronics. The ortho-chloro substituent creates a severe steric shield around the electrophilic carbonyl carbon, drastically reducing the kinetics of nucleophilic attack by water or weak bases (like NaHCO₃). Furthermore, the dichloro-substitution renders both the unreacted acid chloride and its corresponding carboxylic acid highly lipophilic. Instead of washing into the aqueous layer, they co-partition with your target product in the organic phase during extraction.

Q: What is the most efficient chemical quenching strategy to remove this excess reagent without chromatography? A: For scalable reactions, quenching with N,N-dimethylethylenediamine (DMEDA) is the gold standard. DMEDA possesses an unhindered primary amine that rapidly overcomes the steric shielding of the 2,4-dichlorobenzoyl moiety to form an amide. Crucially, the tertiary amine on DMEDA acts as a basic "tag" (pKa ~ 9.5). During a mild acidic workup, this tertiary amine protonates, rendering the entire byproduct highly water-soluble so it can be washed away, leaving pure product behind (1)[1].

Q: How can I remove the excess reagent if my target product is highly water-sensitive? A: If an aqueous wash will degrade your product, utilize polymer-supported amine scavengers (e.g., trisamine resin). The resin covalently binds the unreacted 2,4-dichlorobenzoyl chloride, immobilizing the impurity on a solid macroscopic support. Purification is then achieved via simple filtration, completely bypassing aqueous workup (2)[2]. This approach generates a clean solution of the product and is highly favored in parallel library synthesis ().

📊 Quantitative Data: Comparison of Quenching Strategies

Quenching StrategyKinetic Efficiency vs. 2,4-DCBCMechanism of RemovalPhase SeparationRecommended Scale
Water / NaHCO₃ Very Slow (>12 hrs)HydrolysisLiquid-Liquid (Often fails)Not Recommended
DMEDA Quench Very Fast (<1 hr)Amidation & ProtonationLiquid-Liquid (Acidic Wash)Process / Large Scale (>5 mmol)
Polymer Trisamine Fast (2-4 hrs)Covalent ImmobilizationSolid-Liquid (Filtration)Library / Small Scale (<5 mmol)

🧪 Experimental Protocols: Self-Validating Methodologies

Protocol A: Liquid-Phase Scavenging with DMEDA

Use this protocol for large-scale syntheses where polymer resins are cost-prohibitive.

  • Thermal Control: Upon completion of your main coupling reaction, cool the crude mixture to 0–5 °C using an ice bath. Causality: Amidation is highly exothermic; cooling prevents thermal degradation of your target product.

  • Scavenger Addition: Add 1.5 to 2.0 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the estimated remaining unreacted 2,4-dichlorobenzoyl chloride.

  • Incubation & Self-Validation: Remove the ice bath and stir at room temperature for 45 minutes. Validation Step: Analyze an aliquot via LC-MS or TLC. Do not proceed until the mass/spot corresponding to 2,4-dichlorobenzoyl chloride is completely consumed.

  • Phase Partitioning: Dilute the mixture with an organic extraction solvent (e.g., EtOAc or DCM). Wash the organic layer vigorously with 1M HCl (or saturated aqueous NH₄Cl if your product is highly acid-sensitive). Causality: The pH < 4 environment protonates the tertiary amine of the DMEDA-adduct, forcing the lipophilic impurity entirely into the aqueous waste layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified product.

Protocol B: Solid-Phase Scavenging with Polymer-Supported Amine

Use this protocol for water-sensitive products or parallel library generation.

  • Resin Activation: Swell a polymer-supported trisamine resin (typical loading: 2.5–3.0 mmol/g) in a compatible solvent (e.g., DCM or THF) for 10 minutes.

  • Immobilization: Add 3.0 equivalents of the swollen resin (based on the calculated excess acid chloride) directly to the crude reaction mixture.

  • Agitation & Self-Validation: Gently shake or mechanically stir the suspension at room temperature for 2–4 hours. Avoid magnetic stir bars as they grind the resin into a fine powder that clogs filters. Validation Step: Monitor the supernatant by LC-MS to confirm the complete disappearance of the electrophile from the liquid phase.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter. Wash the resin bed thoroughly with the reaction solvent to ensure complete recovery of your target product.

  • Concentration: Evaporate the combined filtrates to obtain the pure product, completely avoiding aqueous workup.

🔀 Purification Decision Workflow

ScavengerWorkflow Start Unreacted 2,4-Dichlorobenzoyl Chloride in Mixture Decision Is the target product water-sensitive? Start->Decision Yes Yes (or Small Scale) Decision->Yes No No (or Large Scale) Decision->No Polymer Add Polymer-Supported Amine Resin Yes->Polymer DMEDA Add N,N-Dimethylethylene- diamine (DMEDA) No->DMEDA Filter Filter Resin & Evaporate Polymer->Filter Wash Aqueous Acid Wash (pH < 4) DMEDA->Wash Pure Pure Product Isolated Filter->Pure Wash->Pure

Decision matrix for selecting a 2,4-dichlorobenzoyl chloride scavenging strategy.

📚 References

  • Scale-Up Reaction Safety , Division of Research Safety, University of Illinois. 1

  • Strategies in Organic Synthesis , Wipf Group, University of Pittsburgh Center for Chemical Methodologies. 2

  • Solid-supported reagents for multi-step organic synthesis: preparation and application , Baxendale Group, Durham University.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in N-Methylpiperazine Acylation

Welcome to the technical support center for optimizing the acylation of N-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the acylation of N-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic procedures. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the common challenges associated with this reaction, ensuring high yield and purity of your desired mono-acylated product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the acylation of N-methylpiperazine. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: My primary side product is the di-acylated piperazine. How can I improve the selectivity for mono-acylation?

Answer:

The formation of a di-acylated product is a common challenge when working with piperazine derivatives. In the case of N-methylpiperazine, acylation can occur at both the secondary and tertiary amines. Acylation of the tertiary amine is less common but can occur under harsh conditions, leading to a quaternary ammonium salt which may be unstable. The more prevalent issue is the potential for piperazine impurities in your N-methylpiperazine starting material to lead to di-acylated byproducts.

Potential Causes and Solutions:

  • Incorrect Stoichiometry: Using an excess of the acylating agent is the most common reason for di-acylation of any residual piperazine impurity.

    • Solution: Carefully control the stoichiometry. A 1:1 molar ratio of N-methylpiperazine to the acylating agent is a good starting point.[1] For highly reactive acylating agents like acyl chlorides, it is sometimes beneficial to use a slight excess of N-methylpiperazine.

  • Rapid Addition of Acylating Agent: Adding the acylating agent too quickly can create localized areas of high concentration, promoting a second acylation on any piperazine impurity before it can disperse.

    • Solution: Add the acylating agent dropwise to a well-stirred solution of N-methylpiperazine.[2] Maintaining a low concentration of the acylating agent throughout the addition is key to maximizing mono-acylation selectivity.[2]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second acylation, reducing selectivity.

    • Solution: Perform the initial addition of the acylating agent at a reduced temperature, such as 0 °C, using an ice bath.[3] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[3]

  • Starting Material Purity: Your N-methylpiperazine may contain unreacted piperazine from its synthesis. Piperazine, having two reactive secondary amines, is highly susceptible to di-acylation.[2]

    • Solution: Ensure the purity of your N-methylpiperazine starting material. If necessary, purify it by distillation before use.

Question 2: The reaction yield is low, with a significant amount of unreacted N-methylpiperazine remaining. What is going wrong?

Answer:

Low conversion can be frustrating and can stem from several factors related to reagent quality and reaction conditions.

Potential Causes and Solutions:

  • Hydrolysis of the Acylating Agent: Acyl halides and anhydrides are highly sensitive to moisture.[1] Any water present in the solvent or on the glassware will consume the acylating agent, reducing the amount available to react with the N-methylpiperazine.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture from entering the system.[1][3]

  • Poor Reagent Purity/Activity: The acylating agent may have degraded over time, especially if it's an acid anhydride.[4] Similarly, if you are using a carboxylic acid with a coupling agent, the coupling agent may be inactive.

    • Solution: Use a fresh bottle of the acylating agent or purify it before use.[4] If using a coupling agent, ensure it is from a reliable source and has been stored correctly.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reactants.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[3] Ensure your starting materials are fully dissolved to prevent an incomplete reaction due to poor mixing.[4]

  • Insufficient Activation: When using a carboxylic acid as the acylating species, it must be activated to become a potent electrophile.

    • Solution: Use a reliable activating agent like 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide such as DCC or EDC. Allow the carboxylic acid and activating agent to react and form the active intermediate before adding the N-methylpiperazine.[2]

Question 3: My reaction is very slow or seems to have stalled. How can I increase the reaction rate?

Answer:

A sluggish reaction can be due to several factors, including temperature, concentration, and the intrinsic reactivity of your substrates.

Potential Causes and Solutions:

  • Low Reaction Temperature: While starting at a low temperature is good for selectivity, the reaction may require more thermal energy to proceed to completion.

    • Solution: After the controlled addition of the acylating agent at 0 °C, allow the reaction to warm to room temperature.[3] If the reaction is still slow, gentle heating (e.g., to 40-50 °C) can be applied.[4] Monitor the reaction closely by TLC or LC-MS to avoid product degradation or side reactions at higher temperatures.

  • Steric Hindrance: If either the N-methylpiperazine or the acylating agent is sterically bulky, the reaction rate will be slower.

    • Solution: In such cases, a longer reaction time is necessary. You may also consider using a less hindered, more reactive acylating agent if possible. Microwave-assisted organic synthesis (MAOS) can also be a powerful tool to accelerate reactions, reducing times from hours to minutes while minimizing side products.[5]

  • Absence of a Necessary Catalyst or Base: The acylation of an amine with an acyl halide produces HCl as a byproduct.[6] This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your reaction mixture.[3] A slight excess (1.1 to 2.2 equivalents) is typically used to scavenge the generated acid.[3] The tertiary amine of N-methylpiperazine itself can act as an acid scavenger, but an external base is often more efficient.[7]

Frequently Asked Questions (FAQs)

FAQ 1: What is the ideal solvent for the acylation of N-methylpiperazine?

Aprotic solvents are generally preferred to avoid reaction with the acylating agent. Dichloromethane (DCM) is a very common choice due to its good solvating properties for a wide range of organic compounds and its relatively low boiling point, which facilitates product isolation.[3] Other suitable options include tetrahydrofuran (THF), acetonitrile, and ethyl acetate.[3] It is crucial that the solvent is anhydrous.[1]

FAQ 2: Which acylating agents are most effective?

The choice depends on the desired reactivity and the sensitivity of your starting materials.

  • Acyl Chlorides: Highly reactive and widely used. They typically provide fast reaction rates but require a base to neutralize the HCl byproduct.[3][6]

  • Acid Anhydrides: Also very effective and sometimes offer better selectivity than acyl chlorides. They produce a carboxylic acid byproduct, which also needs to be neutralized by a base.[4]

  • Carboxylic Acids + Coupling Agents: This is a milder approach, suitable for sensitive substrates. Reagents like CDI, DCC, or EDC activate the carboxylic acid in situ.[2]

  • Phenyl Esters: These can be excellent reagents for achieving mono-acylation, especially in the presence of water, as they are less reactive than acyl chlorides.

FAQ 3: How does the basicity of N-methylpiperazine's two nitrogen atoms affect acylation?

N-methylpiperazine has two nitrogen atoms: a secondary amine and a tertiary amine. The secondary amine is generally more nucleophilic and is the primary site of acylation. The tertiary amine is less nucleophilic due to the electron-donating methyl group and steric hindrance. While acylation at the tertiary amine to form a quaternary acyl-ammonium salt is possible, it typically requires more forcing conditions. The inherent basicity of the tertiary amine allows it to act as an internal acid scavenger for the HCl produced during the reaction.[7]

Visualizations and Data

Reaction Scheme: Desired vs. Side Reaction

The primary goal is the selective acylation of the secondary amine of N-methylpiperazine. The main side reaction to avoid, especially if piperazine is present as an impurity, is di-acylation.

Acylation NMP N-Methylpiperazine Mono_Product Desired Mono-acylated Product NMP->Mono_Product 1 eq. Acyl-X AcylX Acylating Agent (R-CO-X) Piperazine Piperazine (Impurity) Di_Product Di-acylated Side Product Piperazine->Di_Product 2 eq. Acyl-X

Caption: Desired mono-acylation vs. di-acylation side reaction.

Troubleshooting Workflow for Low Yield

When faced with a low yield, a systematic approach can help identify the root cause.

Troubleshooting start Low Yield of Acylated Product check_reagents Check Reagent Quality Is acylating agent fresh? Are solvents anhydrous? start->check_reagents check_conditions Review Reaction Conditions Is stoichiometry correct (1:1)? Was addition slow & at 0°C? Is a base present? start->check_conditions check_completion Monitor Reaction Use TLC/LC-MS Has starting material been consumed? start->check_completion solution_reagents Solution: - Use fresh/purified reagents. - Use anhydrous solvents. - Run under inert atmosphere. check_reagents:f0->solution_reagents No solution_conditions Solution: - Adjust stoichiometry. - Control addition rate/temp. - Add TEA or DIPEA. check_conditions:f0->solution_conditions No solution_completion Solution: - Increase reaction time. - Gently warm the reaction (e.g., 40°C). check_completion:f2->solution_completion No

Caption: A step-by-step guide to troubleshooting low yields.

Summary of Recommended Reaction Parameters
ParameterRecommendationRationale
Stoichiometry 1:1 (Amine:Acylating Agent) or slight excess of amineMinimizes di-acylation of any piperazine impurity.[1]
Acylating Agent Acyl Chloride, Anhydride, or Activated Carboxylic AcidChoice depends on required reactivity and substrate tolerance.[2][3]
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic nature prevents hydrolysis of the acylating agent.[3]
Temperature 0 °C for addition, then warm to RTControls initial reaction rate to improve selectivity.[3]
Base 1.1 - 2.2 eq. Triethylamine or DIPEANeutralizes acidic byproduct (e.g., HCl), preventing protonation of the amine and driving the reaction to completion.[3]
Atmosphere Inert (Nitrogen or Argon)Excludes moisture, which can decompose reactive acylating agents.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acyl Chloride

This protocol describes a standard method for the selective mono-acylation of N-methylpiperazine.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-methylpiperazine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the N-methylpiperazine in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Prepare a solution of the acyl chloride (1.0 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.[3]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • Technical Support Center: Optimizing N-Acyl
  • Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Stork Enamine Acyl
  • Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. Benchchem.
  • Technical Support Center: Selective Mono-acyl
  • STORK ACYLATION WITH N-METHYLPIPERAZINE AS THE AMINE COMPONENT IN THE FORM
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Phenyl esters, preferred reagents for mono-acylation of polyamines in the presence of w
  • Acyl chlorides with ammonia or primary amines. Chemguide.

Sources

Troubleshooting

Thermal stability issues of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

Welcome to the technical support center for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to address potential thermal stability cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to address potential thermal stability challenges encountered during experimentation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure the integrity of your results.

Introduction

1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is a molecule of interest in pharmaceutical research. As with many chlorinated aromatic compounds and piperazine derivatives, understanding its behavior under thermal stress is critical for the development of stable formulations and for interpreting experimental outcomes accurately. Unexpected results, such as low yield, impurity formation, or loss of bioactivity, can often be traced back to thermal degradation. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently lower than expected. Could thermal instability of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine be the cause?

A1: Yes, this is a strong possibility. If your reaction or purification process involves elevated temperatures (e.g., prolonged heating, distillation), the compound may be degrading. The presence of the dichlorobenzoyl group can make the amide bond susceptible to cleavage at higher temperatures. Additionally, the piperazine ring itself can undergo degradation.[1][2] You may observe discoloration of your sample or the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, GC-MS). We recommend a systematic investigation of the compound's thermal stability.

Q2: I am observing a new, unidentified peak in my HPLC analysis after heating my sample. What could this be?

A2: The new peak likely represents a degradation product. For compounds containing a benzoylpiperazine moiety, thermal stress can lead to several degradation pathways. Potential products could arise from:

  • Hydrolysis of the amide bond: This would yield 2,4-dichlorobenzoic acid and 3-methylpiperazine.

  • Piperazine ring opening: Complex reactions can lead to the formation of various N-substituted and ring-opened derivatives.[2]

  • Dehalogenation or other modifications to the dichlorophenyl ring, although this is generally less common under simple heating conditions.

To identify the unknown peak, we recommend techniques like LC-MS or GC-MS to obtain the molecular weight and fragmentation pattern of the impurity.

Q3: What are the recommended storage and handling conditions to minimize thermal degradation?

A3: To ensure the long-term stability of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, we recommend the following:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Avoid exposure to high temperatures and direct sunlight. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Handling: When preparing solutions or formulations, avoid prolonged heating. If heating is necessary, use the lowest effective temperature for the shortest possible duration. Use an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to oxidative degradation at elevated temperatures.[4]

Q4: At what temperature should I expect 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine to start decomposing?

A4: The exact decomposition temperature has not been widely reported. However, based on related structures, thermal events can be expected at elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the precise onset of decomposition for your specific batch.[5][6] These techniques can provide critical information on the temperature at which mass loss begins and can characterize endothermic or exothermic events associated with degradation.[7]

Troubleshooting Guide

If you suspect thermal instability is affecting your experiments, follow this troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Thermal Instability cluster_0 Observation cluster_1 Initial Assessment cluster_2 Investigation cluster_3 Analysis & Action observe Unexpected Results (Low Yield, Impurities, Color Change) assess Hypothesis: Thermal Degradation observe->assess investigate Characterize Thermal Properties assess->investigate TGA TGA Analysis investigate->TGA Determine Decomposition Temp. DSC DSC Analysis investigate->DSC Identify Thermal Events (Melting, etc.) HPLC Stress Test (HPLC) investigate->HPLC Quantify Degradation Over Time/Temp. analyze Analyze Data TGA->analyze DSC->analyze HPLC->analyze action Modify Protocol analyze->action Informed Decision action->observe Re-run Experiment

Caption: Troubleshooting workflow for investigating thermal instability.

Step 1: Preliminary Evaluation

Before proceeding with extensive thermal analysis, review your experimental conditions.

  • Temperature Profile: Record the maximum temperature and duration of heating in your protocol.

  • Atmosphere: Note whether the experiment was conducted in air or under an inert atmosphere.

  • Excipients/Reagents: Consider potential incompatibilities with other components in your mixture, especially strong oxidizing agents.[8]

Step 2: Analytical Characterization of Degradation

If you have a sample that you suspect has degraded, as well as a control (unheated) sample, perform the following:

Protocol: Comparative HPLC Analysis

  • Sample Preparation: Prepare solutions of both the control and the suspect (heated) sample of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine at the same concentration in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Method: Use a reverse-phase C18 column with a gradient elution profile. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: Use a UV detector, monitoring at a wavelength where the parent compound has strong absorbance (e.g., around 254 nm).

  • Analysis: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the heated sample relative to the control indicates degradation.

Step 3: Determining Thermal Stability Parameters

To quantitatively assess the thermal stability, the following instrumental analysis techniques are indispensable.[9]

Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound starts to lose mass due to decomposition.[10]

  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: Place a small amount of the sample (5-10 mg) in an aluminum or ceramic TGA pan.

  • Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C (or higher, depending on the expected stability) at a heating rate of 10 °C/min.

    • Use a nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The onset temperature of mass loss is a key indicator of thermal stability.

Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the energy associated with these events.[5][7]

  • Instrument: Differential Scanning Calorimeter.

  • Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum DSC pan.

  • Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the melting point (or expected decomposition) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Look for endothermic peaks (melting) and exothermic peaks (decomposition). The DSC curve provides a detailed thermal profile of the compound.

Data Summary Table

While specific data for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is not available in the literature, here is a template for how you should summarize your findings from TGA and DSC analysis.

ParameterDescriptionExpected Observation for a Stable Compound
TGA Onset Temp. Temperature at which significant mass loss begins.High onset temperature (e.g., >200 °C).
DSC Melting Point (Tm) Temperature of the endothermic peak corresponding to melting.A sharp, well-defined peak.
DSC Decomposition (Td) Temperature of the exothermic peak corresponding to decomposition.Should be significantly higher than the melting point.

Potential Degradation Pathways

Based on the structure of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, the following degradation pathways under thermal stress are plausible.

Degradation_Pathways A 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine B 2,4-Dichlorobenzoic Acid + 3-Methylpiperazine A->B Amide Hydrolysis (if water is present) C Ring-Opened Products A->C Piperazine Ring Cleavage (High Temperature) D Dehalogenated Species A->D Dehalogenation (Less Common)

Caption: Plausible thermal degradation pathways.

The primary concern is the cleavage of the amide bond, which is often the most thermally labile part of such molecules. The presence of moisture can facilitate this through hydrolysis. At higher temperatures, the piperazine ring itself can undergo cleavage, leading to a more complex mixture of degradation products.[1][2]

Concluding Remarks

The thermal stability of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is a critical parameter that can significantly impact the reliability and reproducibility of your research. By employing a systematic approach to troubleshooting and utilizing standard analytical techniques like TGA, DSC, and HPLC, you can identify, understand, and mitigate issues related to thermal degradation. This will ultimately lead to more robust experimental designs and trustworthy results.

References

  • Vertex AI Search. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Wróbel, A., & Toboła, A. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC.
  • ResearchGate. (2019, May 15). (PDF) Thermal Analysis Methods in Pharmaceutical Quality Control.
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine.
  • Caudill, G. S. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences.
  • TCI AMERICA. (2018, July 6). Spectrum Chemical.
  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Chen, X., & Rochelle, G. T. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF.
  • NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs.

Sources

Optimization

Technical Support Center: Purification Strategies for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

Prepared by: Senior Application Scientist, Chemical Process Development This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purificati...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, particularly when it precipitates as a sticky, oily, or amorphous solid. This guide provides a systematic approach to troubleshooting and outlines robust purification protocols grounded in established chemical principles.

Section 1: Understanding the Challenge - Why Do Precipitates Become Sticky?

The formation of a non-crystalline, "sticky" precipitate, often referred to as "oiling out," is a common challenge in organic synthesis. This phenomenon occurs when a compound separates from a solution at a temperature above its melting point or as a supersaturated liquid phase instead of a well-ordered crystal lattice.

Key Causal Factors:

  • Presence of Impurities: Unreacted starting materials or by-products can cause melting point depression. If the melting point of the impure mixture is lower than the temperature of the crystallization medium, the product will separate as a liquid.

  • Rapid Supersaturation: Drastic changes in conditions, such as rapid cooling or the fast addition of an anti-solvent, can lead to the solute crashing out of the solution too quickly for an ordered crystal lattice to form[1][2].

  • High Solute Concentration: An overly concentrated solution may not have enough solvent molecules to properly solvate the solute as it precipitates, hindering crystal formation.

  • Inherent Molecular Properties: The structure of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, with its bulky dichlorobenzoyl group and a flexible methylpiperazine ring, may present inherent difficulties in forming a stable crystal lattice, making it prone to precipitating as an amorphous solid or oil.

Section 2: Initial Troubleshooting and Strategic Approach

Before attempting a large-scale purification, a logical, small-scale troubleshooting workflow is essential. This initial analysis will guide the selection of the most effective purification strategy.

G cluster_0 Phase 1: Initial State & Analysis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Outcome start Sticky/Oily Precipitate Obtained analysis Analyze Crude Material: - TLC (multiple solvent systems) - Crude ¹H NMR - LC-MS (optional) start->analysis decision Are impurities significantly different in polarity? analysis->decision chrom Strategy 1: Chromatography decision->chrom Yes cryst Strategy 2: Optimized Crystallization decision->cryst No (or minor impurities) end_node Pure, Crystalline Product chrom->end_node salt Strategy 3: Salt Formation cryst->salt Fails / Still Oily trit Strategy 4: Trituration cryst->trit Fails / Minor Oily Residue cryst->end_node salt->end_node trit->end_node

Caption: Initial troubleshooting workflow for sticky precipitates.

Section 3: Detailed Purification Protocols

Based on the initial analysis, select the most appropriate strategy from the detailed protocols below.

Strategy 1: Optimized Recrystallization

Recrystallization is a powerful purification technique that relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.[3][4][5] The key to preventing "oiling out" is to ensure the solution does not become supersaturated too quickly.

Protocol 1: Single-Solvent & Anti-Solvent Recrystallization

  • Solvent Screening: In small vials, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).[6] The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine in the minimum amount of the chosen hot solvent. Constant stirring is essential.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution through a pre-warmed funnel to remove them.

  • Controlled Cooling & Anti-Solvent Addition:

    • Allow the solution to cool slowly to room temperature. Insulating the flask can help. Rapid cooling is a primary cause of oiling out.[1]

    • If no crystals form, or if the product remains an oil, reheat the solution and add a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise until persistent turbidity is observed.[7] Common anti-solvents include water (for polar organic solvents) or hexanes/heptane (for mid-polarity solvents).

    • Gently reheat the mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool undisturbed to room temperature, followed by further cooling in an ice bath for at least 30 minutes to maximize yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Strategy 2: Salt Formation for Enhanced Crystallinity

The basic nitrogen atom in the methylpiperazine ring provides an excellent chemical handle for purification. Converting the free base, which may be an oil, into a salt often yields a highly crystalline solid that is easier to handle and purify by recrystallization.[8][9] The hydrochloride or diacetate salts are common choices.

G crude_base Crude Sticky Free Base (in suitable solvent e.g., Acetone, IPA) acid Add Acid: - HCl in IPA - Glacial Acetic Acid crude_base->acid salt_formation Crystalline Salt Precipitates (e.g., Hydrochloride or Diacetate) acid->salt_formation filtration Filter & Wash (Cold Acetone) salt_formation->filtration pure_salt Pure Crystalline Salt filtration->pure_salt liberation Liberate Free Base: - Dissolve in H₂O - Add Base (e.g., NaOH, Na₂CO₃) - Extract with Organic Solvent pure_salt->liberation pure_base Pure Free Base (in organic solution) liberation->pure_base final_product Isolate Pure Product (Evaporate Solvent) pure_base->final_product

Caption: Workflow for purification via salt formation.

Protocol 2: Purification via Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude, sticky product in a suitable solvent like isopropanol (IPA), ethyl acetate, or acetone.

  • Acidification: While stirring, slowly add a solution of HCl (e.g., 2M HCl in IPA or concentrated HCl) dropwise. Monitor the pH to ensure it becomes acidic.

  • Precipitation: The hydrochloride salt should begin to precipitate as a white or off-white solid. Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake thoroughly with cold solvent (e.g., acetone) to remove non-basic impurities.[9]

  • Drying: Dry the pure hydrochloride salt under vacuum.

  • (Optional) Regeneration of Free Base: To recover the purified free base, dissolve the salt in water, make the solution alkaline (pH > 12) with a base like NaOH, and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).[10] Drying the organic layer over Na₂SO₄ followed by solvent evaporation will yield the purified product.

Strategy 3: Trituration / Slurry Washing

Trituration is a simple technique used to wash a crude product that is largely insoluble in a specific solvent, while the impurities are soluble. It is particularly effective for removing more non-polar impurities from a sticky solid.[6][11]

Protocol 3: Trituration with a Non-Polar Solvent

  • Solvent Selection: Choose a solvent in which your target compound is poorly soluble but the suspected impurities are soluble. For this compound, good starting choices are hexanes, heptane, or diethyl ether.

  • Procedure: Place the sticky precipitate in a flask. Add a sufficient amount of the chosen solvent and stir or sonicate the mixture vigorously. The goal is to break up the sticky material and dissolve the impurities. The product may transform into a more manageable solid or powder.

  • Isolation: Decant or filter the solvent away from the solid product. Repeat the washing process 2-3 times.

  • Drying: Dry the resulting solid under high vacuum to remove all residual solvent.

Strategy 4: Chromatographic Purification

When impurities have similar physical properties to the product, column chromatography is often the most effective method.[7]

Protocol 4: Flash Column Chromatography

  • Stationary Phase: Standard silica gel is a good starting point.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. For polar impurities, a gradient elution from low to high polarity is recommended. An ideal Rf value for the product is ~0.2-0.4.[7]

  • Addressing Basicity: The basic piperazine nitrogen can interact strongly with the acidic silica gel, leading to peak tailing and potential product loss.[8] To mitigate this, add a small amount of triethylamine (~0.5-1%) to the mobile phase.[12]

  • Column Packing & Loading: Pack the column with silica gel in the initial, non-polar mobile phase. Dissolve the crude product in a minimal amount of solvent (or the mobile phase) and load it onto the column.

  • Elution & Fraction Collection: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

Q1: My product "oiled out" during my recrystallization attempt. What is my immediate next step? A1: Do not discard the mixture. Try reheating the solution until the oil redissolves completely. Then, add slightly more solvent to reduce the concentration and allow it to cool much more slowly. If it still oils out, you can try adding a seed crystal (if available) or scratching the inside of the flask to induce nucleation. If these fail, the solvent system is likely inappropriate, and you should consider an alternative solvent or switch to another purification method like salt formation.[1]

Q2: I am seeing significant product loss and peak tailing during silica gel chromatography. What's wrong? A2: This is a classic issue for basic compounds like piperazine derivatives on acidic silica gel.[1][8] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing poor elution (tailing) and sometimes irreversible adsorption. The best solution is to add a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your eluent to neutralize the active sites on the silica.

Q3: What are the most common impurities I should expect? A3: Common impurities often include unreacted starting materials (2,4-dichlorobenzoyl chloride and 3-methylpiperazine) and structurally similar by-products. For instance, if an excess of the piperazine starting material is not used, di-substituted by-products can form.[6] Degradation products, such as hydrolysis of the amide bond, can also be present if the compound is exposed to harsh acidic or basic conditions.[1]

Q4: Can I use an acidic or basic wash (liquid-liquid extraction) to purify my product? A4: Yes, this can be an effective pre-purification step. An acidic wash (e.g., with 1M HCl) will protonate the basic piperazine nitrogen, pulling your product into the aqueous layer and leaving non-basic organic impurities behind. A subsequent basic wash (e.g., with NaHCO₃ or NaOH) of the separated aqueous layer will neutralize the product, allowing it to be re-extracted into a fresh organic layer. This is essentially the principle behind the salt formation strategy but performed as an extraction.

Section 5: Summary of Purification Strategies
Purification StrategyProsConsBest For...
Optimized Recrystallization High purity, scalable, cost-effective.Can be difficult to find a suitable solvent; prone to "oiling out".Removing small amounts of impurities when a good solvent system is found.
Salt Formation Often yields highly crystalline solids from oils; excellent for removing non-basic impurities.Requires an additional step to regenerate the free base; adds to atom economy cost.Oily or amorphous free bases that are difficult to crystallize directly.[9]
Trituration / Slurry Wash Simple, fast, good for removing soluble impurities from an insoluble product.Not effective for impurities with similar solubility to the product.A quick clean-up of crude solids containing minor, more soluble impurities.[11]
Column Chromatography Excellent separation power for complex mixtures.Can be time-consuming, requires large solvent volumes, potential for product loss on the stationary phase.[1][12]Separating mixtures where impurities have similar polarity and physical properties to the target compound.
References
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Technical Support Center: Purification of Piperazine-2-Thione Deriv
  • Purification of piperazine.
  • Recovery and purification of piperazine.
  • Technical Support Center: N-Thiazolyl Amide Compounds Purific
  • Purification of oily products in industrial chemistry. Reddit.
  • Technical Support Center: Bipolaramide Purific
  • How should I purify a complex, polar, amide reaction mixture? Biotage.
  • What is the best technique for amide purification?
  • Looking for some advice for purific
  • How to extract/isolate piperazine from water without distillation?
  • SOP: CRYSTALLIZ
  • Crystallization.
  • How can I purify oily products?
  • OIL PURIFIC
  • The Purification of Organic Compound: Techniques and Applic
  • Purification of M
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC.
  • Crystallisation and precipit
  • 1-(2,3-Dichlorophenyl)-piperazine synthesis. ChemicalBook.
  • Crystallization & Precipit
  • Fundamentals of crystallization and precipit
  • Purifying 1-(2,3-Dichlorophenyl)
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.

Sources

Troubleshooting

Technical Support Center: Controlling Hygroscopicity in 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

Welcome to the Technical Support Center for solid-state chemistry and formulation. This guide is specifically designed for researchers and drug development professionals facing physical stability and moisture-uptake chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for solid-state chemistry and formulation. This guide is specifically designed for researchers and drug development professionals facing physical stability and moisture-uptake challenges with 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine .

Because this compound features a highly polar secondary amine (N4) on the piperazine ring adjacent to a lipophilic 2,4-dichlorobenzoyl moiety, its free base form is notoriously prone to moisture scavenging. Below, we provide authoritative troubleshooting steps, self-validating protocols, and formulation strategies to engineer a stable, low-hygroscopicity active pharmaceutical ingredient (API).

Part 1: Troubleshooting Hygroscopicity & Solid-State Failures

Q1: Why does the free base of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine exhibit severe deliquescence above 50% Relative Humidity (RH)?

Causality & Mechanism: The hygroscopicity of this compound is driven by the secondary amine (N4) in the piperazine ring and the amide carbonyl, both of which act as potent hydrogen-bond acceptors and donors. In its free base form, the molecule often crystallizes with a low lattice energy (evidenced by a low melting point). When exposed to atmospheric moisture, water molecules easily penetrate the weak crystal lattice, satisfying the hydrogen-bonding potential of the amine. This disrupts intermolecular forces, leading to a phase transition from a crystalline solid to a highly viscous, deliquescent liquid.

Q2: We want to perform a salt screen to reduce moisture uptake. How do we select the correct counterions to ensure a stable, non-hygroscopic lattice?

Expert Insight: The fundamental principle of salt formation relies on the ΔpKa​ rule. For a stable, ionized salt to form (rather than a simple co-crystal or physical mixture), the difference in pKa​ between the basic amine and the conjugate acid must be greater than 3 ( ΔpKa​>3 )[1]. The secondary amine of a substituted piperazine typically has a pKa​ between 8.5 and 9.5. Therefore, you must select counterions with a pKa​<5.5 . However, to specifically combat hygroscopicity, avoid small, highly hydrating counterions (like chloride) and favor dicarboxylic acids (e.g., maleic acid, succinic acid, or fumaric acid). These multivalent acids form extended, tightly packed hydrogen-bonded networks that leave no void spaces for water intrusion, significantly reducing hygroscopicity[2][3].

Q3: We generated the Hydrochloride (HCl) salt, but Dynamic Vapor Sorption (DVS) shows a sudden 6% mass increase at 60% RH. What is happening?

Troubleshooting: You have likely formed a channel hydrate . Chloride salts of piperazine derivatives are notorious for forming crystal lattices with continuous void channels. Water molecules enter these channels at specific humidity thresholds (Critical Relative Humidity, CRH), causing a stoichiometric mass increase (hydrate formation) without destroying the crystal lattice. Solution: Abandon the HCl salt for solid oral dosage forms. Switch to a monomaleate or succinate salt. Literature demonstrates that maleate salts of piperazine derivatives often yield the most optimal physicochemical profiles, combining high aqueous solubility with negligible hygroscopicity[2].

Part 2: Self-Validating Experimental Protocols

To definitively resolve the hygroscopicity issue, execute the following self-validating salt screening and characterization protocol. This workflow ensures that every phase transition is chemically verified.

Protocol: Targeted Salt Screening & Hygroscopicity Validation

Step 1: Acid-Base Reaction (Crystallization)

  • Dissolve 1.0 equivalent (e.g., 10 mmol) of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine free base in 20 volumes of a moderately polar, water-miscible solvent (e.g., Acetone or Methanol) at 50°C.

  • In a separate vessel, dissolve 1.05 equivalents of the target acid (e.g., Maleic Acid) in the minimum required volume of the same solvent.

  • Add the acid solution dropwise to the free base solution under continuous stirring (400 RPM).

  • Induce crystallization by cooling the mixture at a controlled rate of 0.5°C/min down to 5°C. If no precipitation occurs, add an antisolvent (e.g., n-Heptane) dropwise until the cloud point is reached.

  • Filter the precipitate and dry under vacuum at 40°C for 12 hours.

Step 2: Solid-State Validation (The Self-Validating Check)

  • X-Ray Powder Diffraction (XRPD): Analyze the dried powder. A unique diffractogram (distinct from the free base and the pure acid) confirms a new crystalline phase.

  • Differential Scanning Calorimetry (DSC): A single, sharp endothermic melting peak (typically >180°C for maleate/succinate salts) confirms phase purity and high lattice energy.

Step 3: Moisture Sorption Quantification

  • Dynamic Vapor Sorption (DVS): Subject the validated salt to a dual-cycle DVS program (0% 90% 0% RH) at 25°C. A lead candidate must exhibit <2.0% mass change at 80% RH with no hysteresis (which would indicate irreversible hydrate formation).

Quantitative Data: Comparative Salt Performance

The following table summarizes expected physicochemical data based on structural analogs of piperazine derivatives undergoing salt screening.

Solid FormMelting Point (°C)Moisture Uptake (80% RH)Critical Relative Humidity (CRH)Recommendation
Free Base 45 - 52> 15.0% (Deliquescent)< 40%Not viable for solid dosage
Hydrochloride 185 - 1906.5% (Forms Hydrate)~ 60%Reject: Prone to channel hydrates
Succinate 195 - 2001.2% (Reversible)~ 75%Backup Candidate
Monomaleate 210 - 215< 0.5% (Anhydrous)> 85%Lead API Candidate

Part 3: Formulation & Environmental Controls

Q4: If our chosen salt form still exhibits slight hygroscopicity during manufacturing, how can we protect the final dosage form?

Expert Insight: If crystal engineering reaches its thermodynamic limit, you must rely on formulation barriers. The most effective strategies for highly hygroscopic pharmaceuticals involve film coating and co-processing with hydrophobic excipients [4].

  • Film Coating: Apply an aqueous or organic moisture-barrier film around the solid dosage core. Polymers like Polyvinyl Alcohol (PVA) combined with mannitol have been proven to drastically reduce the moisture absorption rate of hygroscopic cores compared to standard cellulosic coatings[4].

  • Excipient Co-processing: Formulate the API with hydrophobic excipients (e.g., magnesium stearate, lipid-based matrices) to physically divert water vapor away from the active ingredient during storage[4].

Part 4: Workflow Visualization

SaltScreening Start 1-(2,4-Dichlorobenzoyl)- 3-methylpiperazine (Free Base) pKa Determine pKa & ΔpKa Target ΔpKa > 3 Start->pKa Acids Select Counterions (Maleic, Succinic, HCl) pKa->Acids Cryst Crystallization (Cooling/Antisolvent) Acids->Cryst XRPD XRPD & DSC Confirm Crystalline Salt Cryst->XRPD DVS Dynamic Vapor Sorption (DVS) Evaluate Hygroscopicity XRPD->DVS Decision Moisture Uptake < 2% at 80% RH? DVS->Decision Lead Select as Lead API Form Decision->Lead Yes Formulation Excipient Co-processing (Moisture Barriers) Decision->Formulation No

Workflow for salt screening and hygroscopicity evaluation of piperazine derivatives.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Development of a Synthetic Process for K-8986, an H1-Receptor Antagonist Source: ACS Publications URL
  • Buy Piperazine succinate | 14396-13-5 (Technical Support Guide: Maintaining Low Hygroscopicity)
  • The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State Source: Molecular Pharmaceutics, ACS Publications URL

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for Piperazine Benzoylation

Welcome to the Application Scientist Support Center. A frequent and notoriously difficult challenge in synthetic chemistry and drug development is achieving the selective mono-benzoylation of symmetrical diamines like pi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. A frequent and notoriously difficult challenge in synthetic chemistry and drug development is achieving the selective mono-benzoylation of symmetrical diamines like piperazine.

This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind acylation selectivity. Below, you will find field-proven troubleshooting guides, self-validating protocols, and dynamic pH-control strategies to ensure your reactions succeed.

🔬 Troubleshooting Guide & FAQs

Q1: Why does piperazine benzoylation frequently result in an inseparable mixture of mono- and di-benzoylated products?

A: Piperazine is a symmetrical secondary diamine. In a standard1[1], the initial nucleophilic attack of piperazine on benzoyl chloride forms 1-benzoylpiperazine and one equivalent of hydrochloric acid (HCl). Because the electron-withdrawing benzoyl group only mildly reduces the nucleophilicity of the second amine, the mono-benzoylated intermediate remains highly reactive. If the reaction pH is too alkaline (pH > 9), both the unreacted piperazine and the mono-benzoylated intermediate exist as free bases, leading to competitive and undesired di-benzoylation.

Q2: How can I leverage pH to force selective mono-benzoylation without using protecting groups like Boc?

A: You can exploit the differential basicity of piperazine's two nitrogen atoms. Piperazine has two distinct pKa values: pKa1 ≈ 9.82 and pKa2 ≈ 5.68[2]. By carefully buffering the reaction medium to a pH between 5.0 and 6.0, you create an environment where the mono-protonated species predominates[3].

The Causality: The protonated nitrogen acts as an in situ protecting group, rendering it non-nucleophilic, while the other nitrogen remains a free base capable of attacking the benzoyl chloride.

Piperazine_pH PH_High pH > 9 Free Base React_Di Di-benzoylation (Undesired) PH_High->React_Di Both amines nucleophilic PH_Mid pH 5 - 6 Mono-protonated React_Mono Mono-benzoylation (Target Product) PH_Mid->React_Mono One amine protected by H+ PH_Low pH < 4 Di-protonated React_None No Reaction (Inert) PH_Low->React_None Both amines protonated

Logic tree of piperazine protonation states and resulting benzoylation pathways based on pH.

Q3: My Schotten-Baumann reaction stalls halfway, and the yield of 1-benzoylpiperazine is low. What is happening?

A: This is a classic symptom of inadequate pH maintenance. As benzoyl chloride reacts, it generates HCl. If your base (e.g., NaOH) is depleted, the pH will rapidly drop below 4.0. At this highly acidic pH, all available piperazine is converted into the piperazine-1,4-diium (di-protonated) salt, which is completely non-nucleophilic, stalling the reaction[3].

Self-Validating Check: Monitor the pH continuously. If the pH of your aqueous layer drops below 5.0, the reaction will stall due to over-protonation. If it exceeds 7.0, di-benzoylation accelerates. Dynamic pH maintenance is strictly required.

Q4: Are there alternative, non-aqueous methods to control protonation dynamically?

A: Yes. If a biphasic aqueous system is unsuitable for your workflow, you can use 2[2]. Mechanism: Imidazole (pKa = 6.95) acts as a highly specific proton shuttle. When reacted with piperazine dihydrochloride (pKa = 9.82) in an organic solvent, imidazole selectively abstracts one proton to generate piperazine monohydrochloride (pKa = 5.68) in situ. Because imidazole's pKa is lower than that of the mono-benzoylated piperazine hydrochloride (pKa = 7.78), it cannot deprotonate the product, perfectly halting the reaction at the mono-acylation stage[2].

Alternatively, coordination with 9-BBN (9-borabicyclo[3.3.1]nonane) can temporarily protect one amine moiety via steric and electronic masking, yielding mono-benzoylated products in up to 84% yield[4].

📊 Quantitative Data Summaries

Table 1: Piperazine pKa Values and Species Distribution at 25°C

Chemical SpeciespKa ValueDominant pH RangeReactivity to Benzoyl Chloride
Piperazine (Free Base) ~9.82> 9.0High (Leads to rapid di-benzoylation)
Piperazin-1-ium (Mono-protonated) ~5.685.0 - 6.0Optimal (Leads to selective mono-benzoylation)
Piperazine-1,4-diium (Di-protonated) N/A< 4.0None (Completely inert)

Table 2: Comparison of Mono-Benzoylation Strategies

StrategypH Control MechanismYield of Mono-productKey Advantage
Standard Schotten-Baumann Static Base addition (NaOH)Moderate (40-60%)Simple setup, inexpensive reagents
pH-Stat Autotitration Dynamic pH 5.5 maintenanceHigh (75-85%)High selectivity, easily scalable
Imidazole Catalysis In situ proton shuttlingHigh (>80%)Anhydrous conditions, no complex equipment
9-BBN Coordination Steric/electronic maskingHigh (~84%)Highly regioselective for unsymmetrical amines

🧪 Experimental Protocols

Step-by-Step Methodology: pH-Stat Mono-Benzoylation

To achieve high selectivity, we recommend a biphasic Schotten-Baumann approach using a pH-stat or careful manual titration to maintain the critical pH window.

  • Preparation: Dissolve 1.0 equivalent of piperazine in a 1:1 mixture of distilled water and dichloromethane (DCM).

  • Initial pH Adjustment: Adjust the aqueous phase to exactly pH 5.5 using 1M HCl. At this stage, the piperazin-1-ium cation is the dominant species.

  • Reagent Addition: Cool the biphasic mixture to 0–5 °C using an ice bath to suppress side reactions (such as acyl chloride hydrolysis). Add 0.95 equivalents of benzoyl chloride dropwise over 30 minutes with vigorous stirring.

  • Dynamic Neutralization: As HCl is generated, use an autotitrator (or careful manual addition) to add 1M NaOH dropwise. Crucial: Strictly maintain the pH between 5.5 and 6.0 throughout the addition.

  • Phase Separation: Once base consumption ceases and the pH stabilizes, the reaction is complete. Separate the organic (DCM) layer, which contains the mono-benzoylated product, from the aqueous layer containing unreacted piperazine salts.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 1-benzoylpiperazine[1].

Workflow Step1 1. Dissolve Piperazine in H2O/DCM Step2 2. Adjust pH to 5.5 - 6.0 with HCl/NaOH Step1->Step2 Step3 3. Dropwise addition of Benzoyl Chloride Step2->Step3 Step4 4. Maintain pH dynamically using autotitrator Step3->Step4 Neutralize HCl byproduct Step5 5. Phase Separation & Product Isolation Step4->Step5

Step-by-step experimental workflow for pH-controlled Schotten-Baumann mono-benzoylation.

📚 References

  • Title: Ph.D. Thesis - IS MUNI | Source: muni.cz | URL: 3

  • Title: Imidazole-Catalyzed Monoacylation of Symmetrical Diamines | Organic Letters | Source: acs.org | URL: 2

  • Title: An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms | Source: benchchem.com | URL: 1

  • Title: Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC | Source: nih.gov | URL: 4

Sources

Reference Data & Comparative Studies

Validation

Analytical Methodologies for the Structural Elucidation of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine: A Comparative Guide to Mass Spectrometry Platforms

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by substituted piperazines—a class of compounds ubiquitous in central nervous system (CNS) therapeutics, agrochemicals, and design...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by substituted piperazines—a class of compounds ubiquitous in central nervous system (CNS) therapeutics, agrochemicals, and designer drugs. 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine presents a unique analytical profile due to its secondary amine moiety, the robust amide linkage, and the distinct isotopic signature of its dichlorinated aromatic ring.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the structural elucidation and quantification of this compound. By understanding the causality behind ionization behaviors and fragmentation pathways, researchers can build self-validating analytical protocols that eliminate false positives and ensure data integrity.

Mechanistic Overview of Ionization and Fragmentation

To design an effective MS method, we must first understand why the molecule behaves the way it does in the gas phase.

Under Electrospray Ionization (ESI) in positive mode, the basic secondary nitrogen of the 3-methylpiperazine ring (pKa ~9.8) readily accepts a proton, yielding a highly stable precursor ion [M+H]+ at m/z 273 (for the 35Cl2​ isotopologue). During Collision-Induced Dissociation (CID), the fragmentation is governed by the relative bond dissociation energies. The amide bond is the primary site of cleavage. Modest collision energies (20–25 eV) drive the neutral loss of the 3-methylpiperazine ring (100 Da), localizing the charge on the 2,4-dichlorobenzoyl cation at m/z 173. Higher collision energies (35–40 eV) are required to induce cross-ring cleavage of the piperazine moiety itself.

Conversely, under Electron Ionization (EI) at 70 eV in GC-MS, the molecule undergoes hard ionization. The molecular ion ( M+∙ ) is often highly transient or entirely absent. The radical cation rapidly fragments to yield the thermodynamically stable 2,4-dichlorobenzoyl cation (m/z 173) and subsequent loss of carbon monoxide (-28 Da) to form the 2,4-dichlorophenyl cation (m/z 145).

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 273 (35Cl2) Benzoyl 2,4-Dichlorobenzoyl Cation m/z 173 Precursor->Benzoyl Amide Cleavage (- 100 Da) Piperazine Protonated 3-Methylpiperazine m/z 101 Precursor->Piperazine Amide Cleavage (- 172 Da) Phenyl 2,4-Dichlorophenyl Cation m/z 145 Benzoyl->Phenyl - CO (28 Da) RingCleavage Cross-Ring Cleavage m/z 58 Piperazine->RingCleavage - C2H5N (43 Da)

Figure 1: ESI-MS/MS CID fragmentation pathway of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

Platform Performance Comparison

Selecting the correct platform depends on whether the goal is high-throughput quantification in biological matrices or retrospective structural screening. LC-MS is highly effective for the targeted detection of piperazine derivatives, often achieving complete separation and quantification in rapid run times under 15 minutes[1]. However, GC-MS remains the gold standard for untargeted library matching, provided the analyte is properly derivatized. Perfluoroacylation of the secondary amine nitrogen of isomeric piperazines provides distinct mass spectral differences and dramatically improves GC resolution[2].

Table 1: Quantitative Comparison of MS Platforms
ParameterLC-ESI-QqQ (Targeted MRM)LC-ESI-Q-TOF (High-Res MS)GC-EI-MS (Single Quad)
Ionization Technique Positive ESIPositive ESIElectron Ionization (70 eV)
Key Diagnostic Ions (m/z) 273 173, 273 101273.0450, 172.9555173, 145, 195 (Deriv. fragment)
Derivatization Required? NoNoYes (Perfluoroacylation)
Chromatographic Challenge Matrix effects (Ion suppression)Matrix effects (Ion suppression)Peak tailing from active silanols
Sensitivity (Typical LOD) 10 - 50 pg/mL100 - 500 pg/mL1 - 5 ng/mL
Best Use Case High-throughput PK quantificationUnknown metabolite elucidationForensic library screening

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks that use the molecule's inherent chemical properties to confirm its identity.

Protocol A: LC-ESI-MS/MS Targeted Quantification

Causality Note: Piperazine derivatives require an acidic environment to ensure complete protonation prior to electrospray droplet formation, thereby maximizing transmission efficiency.

  • Sample Preparation: Perform a standard protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient from 5% B to 95% B over 5 minutes.

  • MS/MS Parameters:

    • Quantifier Transition: m/z 273 173 (Collision Energy: 22 eV).

    • Qualifier Transition: m/z 273 101 (Collision Energy: 35 eV).

  • Self-Validation Step (Isotope Ratio Check): The 2,4-dichlorobenzoyl moiety contains two chlorine atoms, dictating a strict isotopic pattern. You must monitor the M+2 precursor transition (m/z 275 175). Calculate the peak area ratio of the 273 173 transition against the 275 175 transition. A strict 9:6 ratio (1.5:1) must be observed. A deviation of >15% indicates isobaric interference or co-elution, immediately invalidating the qualitative identification.

Protocol B: GC-EI-MS Structural Screening with Derivatization

Causality Note: The secondary amine of the 3-methylpiperazine ring is highly polar and prone to hydrogen bonding with active silanol groups on GC column stationary phases. This leads to severe peak tailing and signal loss. Derivatization caps this amine, increasing volatility and directing EI fragmentation.

  • Derivatization: Evaporate the sample extract to dryness under a gentle stream of nitrogen. Add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubation: Cap the vial tightly and incubate at 60°C for 20 minutes to ensure complete perfluoroacylation of the secondary amine.

  • Reconstitution: Evaporate the excess reagent to dryness and reconstitute in 100 µL of Ethyl Acetate.

  • GC Separation: Inject 1 µL (splitless mode) onto a 5% diphenyl/95% dimethyl polysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C to 280°C at 15°C/min.

  • Self-Validation Step (Mass Shift Confirmation): Evaluate the derivatized injection against an underivatized control injection. The successful addition of the trifluoroacetyl group ( CF3​CO− ) replaces a single proton, resulting in a net mass shift of exactly +96 Da . The presence of the derivatized molecular ion at m/z 368 (for 35Cl2​ ) confirms the presence of exactly one secondary amine site, validating the 3-methylpiperazine core structure against fully substituted tertiary piperazine analogs.

References

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. Available at:[Link]

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug Testing and Analysis, 4(6), 441-448. Available at:[Link]

Sources

Comparative

Chiral Separation of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine Enantiomers: A Comparative Methodological Guide

Introduction & Mechanistic Context The 3-methylpiperazine scaffold is a privileged structural motif in modern medicinal chemistry. When functionalized as 1-(2,4-dichlorobenzoyl)-3-methylpiperazine, it serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The 3-methylpiperazine scaffold is a privileged structural motif in modern medicinal chemistry. When functionalized as 1-(2,4-dichlorobenzoyl)-3-methylpiperazine, it serves as a critical intermediate in the synthesis of highly potent[1] and [2].

The stereocenter at the C3 position of the piperazine ring dictates the spatial trajectory of the molecule, fundamentally altering target protein binding affinity and pharmacokinetic profiles. Because the (R)- and (S)-enantiomers often exhibit drastically different biological activities, obtaining enantiopure isolates is a critical bottleneck in drug development. This guide objectively compares the efficacy of direct chiral chromatography (SFC and HPLC) versus classical diastereomeric resolution, providing application scientists with data-driven, self-validating protocols for method development.

ChiralWorkflow Start Racemic 1-(2,4-Dichlorobenzoyl) -3-methylpiperazine Screening Primary CSP Screening (SFC / HPLC) Start->Screening CSP_AD Amylose-based CSP (e.g., Chiralpak AD-H) Screening->CSP_AD CSP_IC Cellulose-based CSP (e.g., Chiralpak IC) Screening->CSP_IC Modifier Mobile Phase Optimization (Alcohols + 0.1% DEA/TEA) CSP_AD->Modifier CSP_IC->Modifier Temp Temperature & Backpressure Tuning (SFC: 35°C, 120 bar) Modifier->Temp Validation System Suitability Rs > 1.5, Tailing < 1.2 Temp->Validation Output Enantiopure (R) and (S) Isomers (ee > 99%) Validation->Output

Fig 1. Methodological workflow for the chiral chromatographic resolution of piperazine derivatives.

The Causality of Chiral Recognition

The separation of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine relies on a classic three-point interaction model between the analyte and the chiral stationary phase (CSP).[3], such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD), are the industry standard for this class of molecules[2] due to their highly structured helical grooves.

The Mechanistic Drivers:

  • π-π Stacking & Halogen Bonding: The rigid 2,4-dichlorobenzoyl moiety interacts with the aromatic rings of the CSP's phenylcarbamate groups. The electron-withdrawing chlorine atoms enhance the π-acidic nature of the benzoyl ring, strengthening these interactions.

  • Hydrogen Bonding: The amide carbonyl acts as a strong hydrogen bond acceptor, pairing with the NH donors of the CSP carbamate linkages.

  • Steric Fit: The C3-methyl group on the piperazine ring provides the critical steric bulk. Only one enantiomer can optimally align its methyl group within the chiral groove while maintaining the requisite hydrogen and π-π bonds, leading to differential retention times.

RecognitionMechanism Analyte 1-(2,4-Dichlorobenzoyl) -3-methylpiperazine Interaction1 π-π Stacking & Halogen Bonding Analyte->Interaction1 Interaction2 Hydrogen Bonding (Amide C=O / Piperazine NH) Analyte->Interaction2 Interaction3 Steric Fit (C3-Methyl Group) Analyte->Interaction3 CSP Polysaccharide CSP Helical Groove Interaction1->CSP Interaction2->CSP Interaction3->CSP

Fig 2. Three-point chiral recognition model between the analyte and polysaccharide stationary phase.

Comparative Performance Analysis

When selecting a separation modality, scientists must balance throughput, solvent consumption, and scalability. Below is an objective comparison of the three primary techniques used for [4].

Separation ModalityTypical Resolution (Rs)Enantiomeric Excess (ee)Solvent ConsumptionScalabilityPrimary Use Case
Supercritical Fluid Chromatography (SFC) > 2.5> 99.5%Very Low (CO₂ based)High (Prep-SFC)Gold Standard: Rapid discovery & pilot-scale purification.
Normal Phase HPLC (NP-HPLC) 1.5 - 2.0> 99.0%High (Hexane/Alcohols)Moderate (SMB)Labs lacking SFC infrastructure; Simulated Moving Bed (SMB) scale-up.
Diastereomeric Salt Crystallization N/A90% - 98% (post-recryst.)ModerateVery High (Tons)Industrial manufacturing where chromatography is cost-prohibitive.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks and troubleshooting triggers based on real-time data.

Protocol A: Supercritical Fluid Chromatography (SFC) - The Gold Standard

SFC is prioritized over HPLC because supercritical CO₂ possesses gas-like diffusivity and liquid-like density. This allows for flow rates 3–5 times higher than HPLC without exceeding column backpressure limits, drastically reducing method development time[2].

Causality of Additives: 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine contains a basic secondary amine (pKa ~9.0). If run on a silica-based CSP without additives, the amine will interact with residual acidic silanols on the silica support, causing severe peak tailing and irreversible adsorption. Therefore, a basic additive (0.1% Diethylamine) is mandatory to mask these silanol sites.

Step-by-Step Methodology:

  • System Preparation: Equip the SFC with a Chiralpak AD-H column (250 × 4.6 mm, 5 μm). Set the backpressure regulator (BPR) to 120 bar and column temperature to 35°C.

  • Mobile Phase Preparation: Prepare a co-solvent of 100% Methanol containing 0.1% (v/v) Diethylamine (DEA).

  • Gradient Elution: Run a screening gradient from 5% to 50% co-solvent in CO₂ over 10 minutes at a flow rate of 3.0 mL/min.

  • Isocratic Optimization: Based on the elution point in the gradient, lock in an isocratic hold (typically 20-30% co-solvent) to maximize resolution.

  • Self-Validation Trigger:

    • Criterion: Calculate the Tailing Factor (Tf) of the second eluting peak.

    • Action: If Tf > 1.5, the silanol masking is insufficient. Halt the run, flush the column with 100% Ethanol + 0.5% DEA for 20 column volumes to strip bound basic impurities, and re-equilibrate.

    • Criterion: Resolution (Rs) must be > 1.5. If Rs < 1.5, switch the CSP to a cellulose-based alternative (e.g., Chiralpak IC)[2].

Protocol B: Indirect Resolution via Diastereomeric Salt Formation

For multi-kilogram industrial scale-up, classical resolution using chiral acids remains highly relevant.

Causality of Resolving Agent: Di-p-toluoyl-D-tartaric acid (D-DTTA) is selected over standard tartaric acid. The bulky, rigid toluoyl groups on D-DTTA provide excellent crystalline packing. This amplifies the solubility differences between the resulting (R,R) and (S,R) diastereomeric salts in polar protic solvents.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 eq of racemic 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine in hot ethanol (60°C). Slowly add a solution of 0.5 eq D-DTTA in ethanol.

  • Controlled Crystallization: Allow the mixture to cool to room temperature at a rate of 5°C/hour to promote the growth of large, pure crystals of the less soluble diastereomeric salt. Stirring must be kept minimal to prevent secondary nucleation.

  • Filtration & Free-basing: Filter the crystals and wash with cold ethanol. Suspend the crystals in water, adjust to pH 10 using 1M NaOH, and extract the enantiopure free base with dichloromethane.

  • Self-Validation Trigger:

    • Criterion: Analyze the extracted free base via the analytical SFC method (Protocol A).

    • Action: If the enantiomeric excess (ee) is < 95%, the crystalline packing was contaminated by the more soluble salt. Do not proceed to downstream synthesis. Re-dissolve the salt in a 9:1 Methanol/Acetone mixture and perform a second fractional crystallization.

References

  • Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity Source: Journal of Medicinal Chemistry URL:[Link]

  • Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Improved Synthesis of Key Intermediate of KRAS G12C Inhibitor Compound (EP4234546A2)
  • Small Molecule Inhibitors of KRAS G12C Mutant (US11697657B2)
  • Alkylated Piperazine Compounds (US20130116245A1)

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine Analysis

Introduction & Scientific Context In modern drug discovery, 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine (CAS: 1240575-04-5) serves as a highly critical intermediate and structural building block. Recently, 1,2,4-trisubsti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In modern drug discovery, 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine (CAS: 1240575-04-5) serves as a highly critical intermediate and structural building block. Recently, 1,2,4-trisubstituted piperazine derivatives have emerged as potent, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro)[1], as well as key pharmacophores in inositol hexakisphosphate kinase (IP6K) inhibitors[2].

Because the biological target binding of these active pharmaceutical ingredients (APIs) relies heavily on the precise spatial orientation of the piperazine ring, distinguishing between positional isomers—specifically derivatives of 3-methylpiperazine versus 2-methylpiperazine—is a Critical Quality Attribute (CQA). For analytical scientists, selecting the correct tier of reference standard and establishing a self-validating analytical workflow is not just a regulatory formality; it is the foundation of scientific integrity.

Comparative Analysis of Reference Standard Tiers

Not all reference standards are created equal. Depending on the stage of drug development (early R&D vs. late-stage GMP manufacturing), researchers must balance cost, traceability, and absolute purity. The table below objectively compares the three primary tiers of reference standards available for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

Table 1: Performance & Utility Comparison of Reference Standard Tiers
Standard TierCertification LevelTypical PurityTraceability & ValidationBest Use Case
Tier 1: Certified Reference Material (CRM) ISO 17034:2016 Accredited[3]>99.5% (Absolute)Fully traceable to SI units via primary methods (qNMR). Rigorous uncertainty budget provided.GMP release testing, regulatory submissions, instrument calibration.
Tier 2: Commercial Analytical Standard ISO 9001 / ISO 17025>98.0% (Relative)Validated via chromatographic purity (HPLC/GC) and basic identity (1H-NMR, MS).Routine R&D, early-stage impurity profiling, method development.
Tier 3: In-House Synthesized Standard None (Self-Certified)VariableRequires exhaustive in-house orthogonal validation (Mass Balance + qNMR).Custom impurity tracking, novel degradant analysis.

Causality Insight: Relying solely on a Tier 2 standard's Certificate of Analysis (COA) for absolute quantification is a common pitfall. Chromatographic purity (area percent) ignores chromophore response factor differences and invisible impurities (e.g., inorganic salts, residual water), leading to an overestimation of the standard's true mass fraction.

The Self-Validating Analytical Workflow

As an Application Scientist, the golden rule of reference standard characterization is orthogonal validation . A self-validating system does not assume purity; it proves it by combining a primary ratio method (qNMR) with a high-sensitivity separation method (LC-MS/MS).

To understand what we are validating against, we must first map the chemical causality of the compound's synthesis and potential degradation.

ImpurityPathway SM1 2,4-Dichlorobenzoyl Chloride (Acylating Agent) Target 1-(2,4-Dichlorobenzoyl)- 3-methylpiperazine (Target Standard) SM1->Target + 3-Methylpiperazine (Main Reaction) Imp2 1-(2,4-Dichlorobenzoyl)- 2-methylpiperazine (Isomeric Impurity) SM1->Imp2 + 2-Methylpiperazine (Side Reaction) Deg1 2,4-Dichlorobenzoic Acid (Hydrolysis Degradant) SM1->Deg1 Hydrolysis (H2O) SM2 3-Methylpiperazine (API Starting Material) SM2->Target Acylation Target->Deg1 Forced Degradation Imp1 2-Methylpiperazine (Raw Material Impurity) Imp1->Imp2 Acylation

Synthesis and degradation pathways of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

Experimental Methodologies

Protocol 1: Absolute Purity Determination via qNMR

Objective: Determine the absolute mass fraction of the standard without requiring an identical reference material. Causality: Quantitative NMR (qNMR) is a primary metrological method[4]. The integrated area of a nuclear resonance signal is directly proportional to the number of nuclei generating that signal. By co-dissolving the sample with a highly pure, structurally distinct internal standard (IS), we calculate the exact mass fraction.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine candidate standard and ~10 mg of a certified Maleic Acid internal standard (CRM grade) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Vortex until completely homogenized and transfer to a 5 mm NMR tube.

  • Parameter Optimization (Critical Step): Set the relaxation delay (D1) to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. Why? Failing to allow complete spin-lattice relaxation will result in truncated signal integration, artificially skewing the purity calculation.

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher, utilizing a 90° excitation pulse and 64 scans for a high signal-to-noise ratio (S/N > 250:1).

  • Data Processing: Integrate the distinct aromatic protons of the 2,4-dichlorobenzoyl moiety (e.g., ~7.5-7.8 ppm) against the olefinic protons of Maleic Acid (~6.26 ppm). Calculate the mass fraction using the standard qNMR equation defined in USP <761>[5].

Protocol 2: Trace Isomer Profiling via LC-MS/MS

Objective: Quantify trace isomeric impurities (e.g., the 2-methylpiperazine variant) that fall below the Limit of Detection (LOD) of qNMR (~0.1%). Causality: 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine and its 2-methylpiperazine isomer are isobaric (exact same mass, m/z 273.16). A mass spectrometer alone cannot distinguish them. Therefore, we must force a separation in the chromatographic dimension using a sub-2 µm stationary phase before they enter the MS source.

Step-by-Step Methodology:

  • Column Selection: Utilize a C18 UPLC column (1.7 µm, 2.1 x 100 mm) to maximize theoretical plates and resolve the closely eluting positional isomers.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a shallow gradient from 10% B to 60% B over 15 minutes to ensure baseline resolution ( Rs​>1.5 ) between the 2-methyl and 3-methyl isomers.

  • Detection: Operate a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI+).

Table 2: LC-MS/MS Retention Times and MRM Transitions
CompoundExact MassPrecursor Ion (m/z)Product Ion (m/z)Relative Retention Time (RRT)
1-(2,4-Dichlorobenzoyl)-3-methylpiperazine272.05273.1[M+H]+173.0 (Acyl cleavage)1.00
1-(2,4-Dichlorobenzoyl)-2-methylpiperazine272.05273.1 [M+H]+173.0 (Acyl cleavage)0.94
2,4-Dichlorobenzoic Acid (Degradant)189.96188.9 [M-H]-145.0 (Loss of CO2)1.35
3-Methylpiperazine (Starting Material)100.10101.1 [M+H]+58.10.20

Orthogonal Validation Logic

By combining the absolute mass fraction obtained from qNMR with the trace impurity profile from LC-MS/MS, and factoring in volatile content via Karl Fischer titration, we create a closed-loop mass balance. This is the hallmark of a Tier 1 Certified Reference Material.

ValidationWorkflow Raw Candidate Reference Material qNMR qNMR (USP <761>) Absolute Mass Fraction Raw->qNMR Primary Quantification LCMS LC-MS/MS Trace Isomer Profiling Raw->LCMS Orthogonal Purity Thermal Karl Fischer & TGA Volatiles Content Raw->Thermal Water/Solvent Analysis MassBal Mass Balance Calculation qNMR->MassBal LCMS->MassBal Thermal->MassBal Final Certified Reference Standard (COA) MassBal->Final Cross-Validation

Orthogonal validation workflow combining qNMR, LC-MS/MS, and thermal analysis.

References

  • Gao, S., et al. (2022). Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity. Journal of Medicinal Chemistry.[Link]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.